Hexanolamino PAF C-16
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAODKNFSHBTDQ-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160237 | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137566-83-7 | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hexanolamino PAF C-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanolamino PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF), exhibits a complex and cell-type-specific mechanism of action. Characterized by a modified polar head group, this molecule acts as a modulator of the Platelet-Activating Factor Receptor (PAFR), displaying a mixed agonist/antagonist profile. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and the experimental methodologies used to elucidate its function. A key feature of this compound is its differential activity in various cell types, behaving as a partial agonist in platelets and a more potent agonist in macrophages, with a unique signaling cascade that can be independent of intracellular calcium mobilization in certain cells.
Introduction
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its biological effects are mediated through the G-protein coupled PAF receptor (PAFR). The synthesis of PAF analogs, such as this compound, has been instrumental in dissecting the structure-activity relationships of PAFR ligands and in the development of potential therapeutic agents that can selectively modulate PAF-mediated pathways.
This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine) is distinguished from native PAF C-16 by an extended polar head group due to the insertion of a hexanolamine moiety. This structural alteration is critical to its unique pharmacological profile, leading to differential receptor activation and downstream signaling events compared to the endogenous ligand.
Biochemical and Pharmacological Profile
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. Its defining structural feature is the modification of the phosphocholine (B91661) head group with a hexanolamine extension. This alteration significantly influences its interaction with the PAF receptor (PAFR) and its subsequent biological activity.
Mixed Agonist/Antagonist Activity
The most striking characteristic of this compound is its mixed and species-dependent agonist/antagonist profile. Its activity varies significantly between different cell types:
-
Partial Agonist in Rabbit Platelets and Guinea Pig Macrophages: In these cells, it elicits a submaximal response compared to PAF C-16.
-
Full Agonist in Guinea Pig Platelets: In this specific cell type, it can induce a maximal response similar to the native ligand.
-
Antagonist in Human Monocyte-Derived Macrophages: In this context, it has been shown to inhibit the production of reactive oxygen species (ROS) in response to PAF C-16.[1]
This variable activity underscores the subtle differences in PAFR structure and/or its coupling to downstream signaling effectors across different species and cell lineages.
Data Presentation
Attempts to retrieve specific quantitative data such as EC50 and IC50 values for this compound from the available literature, including the key study by Stewart and Grigoriadis (1991), were unsuccessful as the full text was not accessible. The following table summarizes the qualitative and comparative potency data that has been reported.
| Cell Type | Species | Observed Effect | Relative Potency Compared to PAF C-16 | Reference |
| Platelets | Rabbit | Partial Agonist (Aggregation) | Less potent than in macrophages | Stewart and Grigoriadis, 1991 |
| Macrophages | Guinea Pig | Partial Agonist (Superoxide Anion Generation) | More potent than in platelets | Stewart and Grigoriadis, 1991 |
| Platelets | Guinea Pig | Full Agonist (Aggregation) | Not specified | Stewart and Grigoriadis, 1991 |
| Monocyte-derived Macrophages | Human | Antagonist (Inhibition of ROS production) | Not applicable | [1] |
Note: Specific EC50/IC50 values are not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a seven-transmembrane G-protein coupled receptor. The nature of the G-protein coupling and the subsequent downstream signaling cascade appears to be cell-type dependent and influenced by the modified structure of the ligand.
PAFR G-Protein Coupling
The PAFR is known to couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o.
-
Gq/11 Pathway: This is the canonical signaling pathway for PAF. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi can also activate other effectors, including certain isoforms of PLC and ion channels.
The mixed agonist/antagonist behavior of this compound suggests that it may differentially engage these G-protein pathways or induce a receptor conformation that leads to biased signaling.
Signaling in Platelets: Evidence for a Calcium-Independent Pathway
A noteworthy finding is that this compound can induce platelet aggregation without causing a significant increase in intracellular calcium concentration ([Ca2+]i) in platelets.[2] This points towards a signaling mechanism that diverges from the classical Gq-PLC-IP3-Ca2+ axis. While the precise pathway is not fully elucidated, it is hypothesized to involve G-protein-mediated activation of downstream effectors that can trigger platelet shape change and aggregation independently of a global rise in cytosolic calcium. This could involve direct activation of small GTPases such as Rho/Rho kinase or other protein kinases.
Signaling in Macrophages: Agonist and Antagonist Effects
In macrophages, the action of this compound is more varied. As a partial or full agonist in some species, it likely activates the canonical Gq/11 and/or Gi/o pathways, leading to cellular responses such as superoxide (B77818) anion generation. The activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst, is a key downstream event in this process.
As an antagonist in human monocyte-derived macrophages, this compound likely binds to the PAFR without inducing the conformational change required for G-protein activation, thereby competitively inhibiting the binding and action of PAF C-16.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a set of key in vitro assays. The following are detailed methodologies for these experiments.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation, a hallmark of platelet activation.
Objective: To determine the agonist or antagonist effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human or animal (e.g., rabbit, guinea pig) whole blood in sodium citrate (B86180) anticoagulant.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution.
-
PAF C-16 stock solution (for antagonist studies).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
-
Cuvettes with stir bars.
Methodology:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP using PPP if necessary.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP and a stir bar into the aggregometer.
-
To test for agonist activity, add varying concentrations of this compound to the PRP and record the change in light transmission over time.
-
To test for antagonist activity, pre-incubate the PRP with varying concentrations of this compound for a short period before adding a known concentration of PAF C-16 to induce aggregation.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
For agonist activity, dose-response curves can be generated to determine the EC50.
-
For antagonist activity, the IC50 can be determined by measuring the inhibition of PAF C-16-induced aggregation.
-
Macrophage Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of superoxide anion, a key component of ROS, by macrophages in response to this compound.
Objective: To determine the ability of this compound to induce or inhibit ROS production in macrophages.
Materials:
-
Cultured macrophages (e.g., primary monocyte-derived macrophages, or a macrophage cell line like RAW 264.7).
-
This compound stock solution.
-
PAF C-16 stock solution (for antagonist studies).
-
Cytochrome c or a fluorescent ROS indicator (e.g., Dihydrorhodamine 123, DCFDA).
-
Superoxide dismutase (SOD) as a control.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Microplate reader (spectrophotometer or fluorometer).
Methodology:
-
Cell Preparation:
-
Culture macrophages to an appropriate density in a multi-well plate.
-
Wash the cells with buffer to remove any residual media components.
-
-
ROS Measurement (Cytochrome c Reduction Method):
-
Prepare a reaction mixture containing cytochrome c in buffer.
-
Add the reaction mixture to the cells.
-
To test for agonist activity, add varying concentrations of this compound to the wells.
-
To test for antagonist activity, pre-incubate the cells with this compound before adding PAF C-16.
-
Include a control with SOD to confirm that the reduction of cytochrome c is due to superoxide.
-
Incubate at 37°C and measure the change in absorbance at 550 nm over time using a microplate reader.
-
-
ROS Measurement (Fluorescent Probe Method):
-
Load the cells with a fluorescent ROS probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Add buffer to the wells.
-
Stimulate the cells as described above.
-
Measure the increase in fluorescence over time using a microplate fluorometer.
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the change in absorbance or fluorescence.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of PAF receptor signaling. Its unique structure results in a complex mechanism of action characterized by cell-type and species-dependent mixed agonism/antagonism. The observation that it can induce platelet aggregation without a concomitant rise in intracellular calcium highlights the existence of non-canonical, calcium-independent signaling pathways downstream of PAFR activation. Further research is warranted to fully elucidate the specific G-protein coupling and downstream effectors involved in these alternative pathways. A more complete understanding of how modifications to the PAF structure, such as the hexanolamine group, lead to biased signaling will be crucial for the rational design of novel therapeutics targeting the PAF system with improved specificity and efficacy. The lack of publicly available, detailed quantitative data for this compound remains a significant gap and future studies should aim to address this.
References
- 1. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF-acether) secretion from platelets: effect of aggregating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexanolamino PAF C-16: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hexanolamino PAF C-16 (1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine), a significant analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document details its discovery as a compound with unique mixed agonist/antagonist properties at the PAF receptor, outlines a representative synthetic approach, and presents its biological activities in a structured format. Detailed experimental protocols for key biological assays are provided, and its complex signaling interactions are visualized through pathway diagrams. This guide is intended to be a core resource for researchers in pharmacology, drug discovery, and lipid biochemistry investigating the PAF signaling system.
Discovery and Physicochemical Properties
This compound, chemically known as 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phospho(N,N,N-trimethyl)hexanolamine, was identified and characterized in structure-activity relationship studies of PAF analogs. A key study by Stewart and Grigoriadis in 1991 highlighted its unusual biological profile. Unlike typical PAF receptor ligands that are either full agonists or antagonists, this compound exhibits a dual activity that is dependent on the cell type and species being investigated.[1] This discovery was significant as it demonstrated that modifications to the polar headgroup of the PAF molecule could dramatically alter its interaction with the PAF receptor, leading to a partial agonist response.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine | [1] |
| CAS Number | 137566-83-7 | N/A |
| Molecular Formula | C₃₀H₆₂NO₇P | N/A |
| Molecular Weight | 579.8 g/mol | N/A |
| Appearance | Lyophilized powder | N/A |
| Purity | ≥98% | N/A |
| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml | N/A |
Synthesis
Representative Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a suitable protected glycerol (B35011) derivative. A plausible synthetic route is outlined below.
Experimental Protocol: A Representative Method for PAF Analog Synthesis
The following is a generalized protocol for the synthesis of PAF analogs with modified polar headgroups, which can be adapted for this compound.
Step 1: Preparation of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol
-
Start with commercially available 1-O-hexadecyl-sn-glycerol.
-
Protect the primary hydroxyl group at the sn-3 position using a suitable protecting group like a trityl group. This is typically done by reacting 1-O-hexadecyl-sn-glycerol with trityl chloride in the presence of a base like pyridine.
-
Acetylate the free secondary hydroxyl group at the sn-2 position using acetic anhydride (B1165640) in pyridine.
-
Remove the trityl protecting group from the sn-3 position by acid-catalyzed hydrolysis (e.g., with mild HCl in an organic solvent) to yield 1-O-hexadecyl-2-O-acetyl-sn-glycerol.
Step 2: Phosphorylation and Coupling
-
The phosphorylation of the free hydroxyl group at the sn-3 position of 1-O-hexadecyl-2-O-acetyl-sn-glycerol is the crucial step. A common method involves the use of a phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with the desired amine.
-
In this specific case, the phosphorylated intermediate would be reacted with N,N,N-trimethyl-6-aminohexanol.
-
The final product, this compound, is then purified, typically by column chromatography on silica (B1680970) gel.
Purification and Characterization
-
The crude product is subjected to flash column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to isolate the pure compound.
-
The purity and identity of the final product are confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Biological Activity and Quantitative Data
This compound is distinguished by its mixed agonist and antagonist properties at the PAF receptor. Its activity is highly dependent on the cellular context.
Table 2: Biological Activity of this compound
| Assay | Species/Cell Type | Activity | Quantitative Data | Reference |
| Platelet Aggregation | Rabbit Washed Platelets | Partial Agonist | Induces significant platelet aggregation (50% of the maximum response to PAF). | [1] |
| Macrophage Superoxide (B77818) Anion Generation | Guinea-pig Peritoneal Macrophages | Partial Agonist | Induces superoxide generation with a maximum response of 45% of that to PAF. | [1] |
| Intracellular Calcium Mobilization | Rabbit Washed Platelets | Weak Agonist | Does not induce a detectable increase in intracellular calcium, unlike PAF which causes a large rise. | [1] |
| Intracellular Calcium Mobilization | Guinea-pig Peritoneal Macrophages | Weak Agonist | At a concentration equi-effective with PAF for superoxide generation, it induces a significantly smaller increase in intracellular calcium compared to PAF. | [1] |
| PAF Receptor Antagonism | Rabbit Washed Platelets & Guinea-pig Macrophages | Antagonist | Pre-treatment with Hexanolamino PAF (0.1 and 1 µM) antagonizes the effects of PAF. | [1] |
Experimental Protocols for Key Biological Assays
Platelet Aggregation Assay
-
Preparation of Washed Rabbit Platelets: Blood is collected from rabbits into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. Platelets are then pelleted from the PRP and washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins. The final platelet suspension is adjusted to a standard concentration.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Procedure: A baseline light transmission is established with the washed platelet suspension. The test compound (this compound or PAF) is added, and the change in light transmission is recorded over time. The extent of aggregation is expressed as a percentage of the maximum light transmission.
Macrophage Superoxide Anion Generation Assay
-
Isolation of Peritoneal Macrophages: Guinea pigs are injected intraperitoneally with a sterile irritant (e.g., thioglycollate broth) to elicit macrophage migration. Several days later, the peritoneal cavity is lavaged with sterile saline to collect the macrophages.
-
Cell Culture: The collected cells are washed, counted, and plated in multi-well plates. Non-adherent cells are removed by washing after an incubation period, leaving a monolayer of adherent macrophages.
-
Superoxide Anion Measurement: The assay is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c. Macrophages are incubated with ferricytochrome c in the presence or absence of the test compound. The reduction of ferricytochrome c is measured spectrophotometrically at 550 nm. The amount of superoxide produced is calculated using the extinction coefficient for cytochrome c.
Signaling Pathways
The dual agonist/antagonist nature of this compound can be attributed to its unique interaction with the PAF receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it binds to the receptor and induces a conformational change that leads to a submaximal activation of downstream signaling pathways compared to the full agonist, PAF. As an antagonist, it competes with PAF for binding to the receptor, thereby inhibiting the full response elicited by PAF.
Conclusion
This compound stands out as a valuable pharmacological tool for probing the intricacies of the PAF receptor signaling system. Its unique mixed agonist/antagonist profile underscores the potential for developing functionally selective modulators of the PAF receptor. Further research into the precise molecular interactions of this compound with the receptor could provide critical insights for the design of novel therapeutics targeting PAF-mediated inflammatory and pathological processes. This guide serves as a foundational resource to facilitate such future investigations.
References
An In-depth Technical Guide on Hexanolamino PAF C-16 as a PAF Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][3] The intricate signaling network initiated by PAFR activation makes it a compelling target for therapeutic intervention. This technical guide focuses on Hexanolamino PAF C-16, a synthetic analog of PAF, and its role as a partial agonist at the PAF receptor.
This compound, formally known as 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine, is a structurally modified version of the endogenous PAF C-16.[4][5] Its unique characteristic lies in its mixed agonist/antagonist profile, which is dependent on the specific cell type and species being investigated.[4][6] Notably, in systems such as rabbit platelets and guinea pig macrophages, this compound behaves as a partial agonist, eliciting a submaximal response compared to the full agonist, PAF C-16.[4][7] This property makes it a valuable tool for dissecting the complexities of PAF receptor signaling and for the development of novel therapeutics with modulated PAF receptor activity.
This guide will provide a comprehensive overview of the current knowledge on this compound, including its chemical properties, its interaction with the PAF receptor, and its effects on downstream signaling pathways. Detailed experimental protocols for key biological assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts in this area.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.
| Property | Value | Reference |
| Formal Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine | [4] |
| CAS Number | 137566-83-7 | [4] |
| Molecular Formula | C30H62NO7P | [4] |
| Formula Weight | 579.8 g/mol | [4] |
| Purity | ≥98% | [4] |
| Formulation | A lyophilized powder | [4] |
| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years | [4] |
PAF Receptor Partial Agonism of this compound
This compound exhibits a fascinating pharmacological profile, acting as a partial agonist at the PAF receptor in specific cellular contexts. This means that while it binds to and activates the receptor, it produces a lower maximal effect than the endogenous full agonist, PAF C-16.
Quantitative Analysis of Partial Agonism
The partial agonist activity of this compound has been demonstrated in functional assays such as platelet aggregation and macrophage superoxide (B77818) anion generation.
| Assay | Cell Type | Species | Emax (% of PAF C-16) | EC50 | Reference |
| Platelet Aggregation | Platelets | Rabbit | ~50% | Not Reported | [7] |
| Superoxide Anion Generation | Peritoneal Macrophages | Guinea Pig | ~45% | Not Reported | [7] |
PAF Receptor Signaling Pathways
Activation of the PAF receptor by agonists, including partial agonists like this compound, initiates a cascade of intracellular signaling events. The PAF receptor is known to couple to multiple G-protein subtypes, primarily Gq, Gi, and G12/13, leading to the activation of various downstream effector enzymes and the generation of second messengers.[2][8]
Key Signaling Cascades:
-
Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
-
Phospholipase A2 (PLA2) Pathway: PAF receptor activation can also lead to the stimulation of PLA2, resulting in the release of arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The PAF receptor can activate various MAPK cascades, including the ERK, JNK, and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and inflammation.
-
Phospholipase D (PLD) Pathway: PLD activation can also occur downstream of the PAF receptor, leading to the production of phosphatidic acid.[2]
Caption: PAF Receptor Signaling Pathway Activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's biological activities.
PAF Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the PAF receptor.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the PAF receptor
-
[³H]-PAF (radiolabeled ligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the PAF receptor or from primary cells known to express the receptor.
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Binding buffer
-
This compound at various concentrations (for competition binding) or buffer (for total binding).
-
A fixed concentration of [³H]-PAF.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to induce platelet aggregation.
References
- 1. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAF-induced human platelet responses by newly synthesized ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of partial agonist affinity by interaction with a full agonist: a direct operational model-fitting approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A(2) inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent agonist and antagonist effects of the platelet-activating factor analogue 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Hexanolamino PAF C-16 (CV-3988) in Platelet Aggregation Studies
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Hexanolamino PAF C-16, more commonly known in scientific literature as CV-3988, and its pivotal role as a selective antagonist in the study of Platelet-Activating Factor (PAF)-mediated platelet aggregation.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in numerous physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3] It exerts its effects by binding to specific PAF receptors on the surface of various cells, including platelets, leading to their activation and aggregation.[1][2] Understanding the mechanisms of PAF-induced platelet aggregation is critical for the development of novel anti-thrombotic and anti-inflammatory therapies.
CV-3988 (rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate) is a synthetic, specific, and competitive antagonist of the PAF receptor.[4][5] It serves as an invaluable tool in elucidating the signaling pathways of PAF and in the preclinical evaluation of anti-platelet agents. This guide will delve into the mechanism of action of CV-3988, present key quantitative data on its inhibitory effects, provide detailed experimental protocols for its use, and illustrate the relevant biological pathways and experimental workflows.
Mechanism of Action of CV-3988
CV-3988 functions by competitively binding to the PAF receptor on platelets, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling cascade that leads to platelet activation and aggregation.[1][5] Studies have shown that CV-3988 specifically inhibits PAF-induced platelet aggregation without affecting aggregation induced by other agonists such as arachidonic acid, ADP, or collagen at concentrations effective against PAF.[4] This specificity makes it an excellent tool for isolating and studying PAF-mediated pathways. The inhibitory action of CV-3988 is a result of its direct competition with PAF at the receptor binding site.[5]
Quantitative Data: Inhibitory Effects of CV-3988
The potency of CV-3988 as a PAF receptor antagonist has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) for both PAF receptor binding and PAF-induced platelet aggregation.
| Parameter | Species | Value | Reference |
| IC50 for [3H]-PAF Binding | Rabbit | 7.9 x 10⁻⁸ M | [5] |
| Human | 1.6 x 10⁻⁷ M | [5] | |
| Guinea Pig | 1.8 x 10⁻⁷ M | [5] | |
| IC50 for PAF-induced Aggregation | Rabbit | 0.1 µM | [6] |
| Ki for [3H]-PAF Binding | Rabbit | 1.2 x 10⁻⁷ M | [5] |
Experimental Protocols
This protocol describes a standard method for assessing the inhibitory effect of CV-3988 on PAF-induced platelet aggregation in vitro using light transmission aggregometry (LTA).
1. Materials:
-
CV-3988
-
Platelet-Activating Factor (PAF C-16)
-
Human or rabbit whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Saline solution (0.9% NaCl)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
2. Preparation of Platelets:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP). PPP is used as a blank (100% aggregation) in the aggregometer.
3. Experimental Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
To test the inhibitory effect of CV-3988, pre-incubate the PRP with various concentrations of CV-3988 (e.g., 10⁻⁸ M to 10⁻⁵ M) for a specified time (e.g., 2-5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., 3 x 10⁻⁸ M) to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent of platelet aggregation.
-
A control experiment should be performed with the vehicle used to dissolve CV-3988 to account for any solvent effects.
4. Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
The inhibitory effect of CV-3988 is determined by comparing the aggregation in the presence of the inhibitor to the aggregation induced by PAF alone.
-
An IC50 value can be calculated by plotting the percentage of inhibition against the concentration of CV-3988.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexanolamino PAF C-16 (CAS Number: 137566-83-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF), a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the experimental protocols used to characterize its function. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in their investigation of PAF receptor signaling and the development of novel therapeutics.
Chemical and Physical Properties
This compound is a well-characterized molecule with defined chemical and physical properties. This information is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 137566-83-7 | [1][3] |
| Formal Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine | [1] |
| Molecular Formula | C₃₀H₆₂NO₇P | [1][3] |
| Formula Weight | 579.8 g/mol | [1][3] |
| Purity | ≥98% | [3] |
| Formulation | A lyophilized powder | [1][3] |
| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Biological Activity
This compound exhibits a complex pharmacological profile, acting as a mixed agonist/antagonist at the PAF receptor (PAFR).[1] Its activity is highly dependent on the cell type and species being investigated.
-
Antagonist in Human Monocyte-Derived Macrophages: In this cell type, this compound acts as a PAFR antagonist, inhibiting the production of reactive oxygen species (ROS) that is typically induced by PAF C-16.[1]
-
Partial Agonist in Rabbit Platelets and Guinea Pig Macrophages: In these systems, it demonstrates partial agonistic activity, eliciting a submaximal response compared to the full agonist PAF C-16.[1]
-
Full Agonist in Guinea Pig Platelets: Interestingly, in guinea pig platelets, it behaves as a full agonist, inducing a maximal platelet aggregation response.[1]
This differential activity makes this compound a valuable tool for dissecting the tissue- and species-specific functions of the PAF receptor.
Signaling Pathways
PAF and its analogs mediate their effects through the G-protein coupled PAF receptor. Upon ligand binding, the receptor can couple to various G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.
Caption: General PAF Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Measurement of Reactive Oxygen Species (ROS) Production in Macrophages
This protocol describes a common method for measuring intracellular ROS production using a fluorescent probe.
Objective: To determine the effect of this compound on PAF C-16-induced ROS production in human monocyte-derived macrophages.
Materials:
-
Human monocyte-derived macrophages
-
This compound
-
PAF C-16
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture human monocyte-derived macrophages in 96-well black, clear-bottom plates until they reach the desired confluence.
-
Pre-incubation with this compound: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Loading with DCFH-DA: Remove the medium containing this compound and wash the cells with PBS. Add a working solution of DCFH-DA in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Stimulation with PAF C-16: Wash the cells with PBS to remove excess DCFH-DA. Add a solution of PAF C-16 in PBS to the wells to induce ROS production. Include a control group with no PAF C-16 stimulation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.[4] Record measurements at various time points (e.g., every 5 minutes for 30-60 minutes).
-
Data Analysis: Calculate the percentage of inhibition of ROS production by this compound compared to the control group stimulated with PAF C-16 alone.
Caption: Workflow for ROS Production Assay.
Platelet Aggregation Assay
This protocol outlines the light transmission aggregometry method to assess the effect of this compound on platelet aggregation.[5][6]
Objective: To determine the agonistic or antagonistic activity of this compound on platelet aggregation.
Materials:
-
Freshly drawn human or animal (e.g., rabbit, guinea pig) whole blood anticoagulated with sodium citrate.
-
This compound
-
PAF C-16 (as a control agonist)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
Preparation of PRP and PPP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.[6] Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[6]
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Aggregation Measurement:
-
For Agonist Activity: Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer. Add different concentrations of this compound and record the change in light transmission over time.
-
For Antagonist Activity: Pre-incubate the PRP with various concentrations of this compound for a short period (e.g., 1-2 minutes) before adding a known concentration of a PAF agonist (e.g., PAF C-16). Record the aggregation response.
-
-
Data Analysis:
-
Agonist Activity: Determine the maximal percentage of aggregation for each concentration of this compound. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Antagonist Activity: Calculate the percentage of inhibition of PAF C-16-induced aggregation for each concentration of this compound. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Caption: Workflow for Platelet Aggregation Assay.
Quantitative Data Summary
Note: The following tables are illustrative templates. Specific quantitative data from primary literature (Stewart and Grigoriadis, 1991; Rouis et al., 1988) were not accessible for inclusion.
Table 1: Antagonistic Activity of this compound on ROS Production in Human Monocyte-Derived Macrophages
| Concentration of this compound (M) | % Inhibition of PAF C-16-induced ROS Production |
| [Concentration 1] | [Value] |
| [Concentration 2] | [Value] |
| [Concentration 3] | [Value] |
| IC₅₀ | [Value] M |
Table 2: Agonistic Activity of this compound on Platelet Aggregation
| Species | Cell Type | Agonist/Antagonist Activity | EC₅₀ / IC₅₀ (M) |
| Rabbit | Platelets | Partial Agonist | [Value] |
| Guinea Pig | Macrophages | Partial Agonist | [Value] |
| Guinea Pig | Platelets | Full Agonist | [Value] |
Conclusion
This compound is a valuable pharmacological tool for studying the diverse roles of the PAF receptor. Its mixed agonist/antagonist profile, which varies across different cell types and species, provides a unique opportunity to investigate the intricacies of PAFR signaling. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of modulating the PAF signaling pathway in various diseases, including inflammatory disorders and thrombosis. Further research is warranted to fully elucidate the molecular determinants of its species- and tissue-specific activities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Purity and Formulation of Commercially Available Hexanoylamino PAF C-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoylamino PAF C-16, scientifically known as 1-O-hexadecyl-2-N-hexanoylamino-2-deoxy-glycero-3-phosphocholine, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike the endogenous PAF which has an acetyl group at the sn-2 position, this analog possesses a hexanoylamino group. This modification confers distinct pharmacological properties, making it a valuable tool for investigating PAF receptor signaling and its role in various physiological and pathological processes. Notably, Hexanoylamino PAF C-16 exhibits mixed agonist/antagonist activity at the PAF receptor, with its effects being dependent on the cell type and species under investigation. This dual activity underscores the importance of understanding its purity and proper formulation to ensure reproducible and reliable experimental outcomes.
This technical guide provides a comprehensive overview of the commercially available Hexanoylamino PAF C-16, focusing on its purity, formulation, and experimental application. It is intended to serve as a critical resource for researchers in pharmacology, cell biology, and drug development.
Physicochemical Properties and Commercial Availability
Hexanoylamino PAF C-16 is typically supplied as a lyophilized powder. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-O-hexadecyl-2-N-hexanoylamino-2-deoxy-glycero-3-phosphocholine | Cayman Chemical |
| CAS Number | 137566-83-7 | Cayman Chemical |
| Molecular Formula | C₃₀H₆₃N₂O₆P | Cayman Chemical |
| Molecular Weight | 594.8 g/mol | Cayman Chemical |
| Appearance | Lyophilized powder | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥ 4 years at -20°C | Cayman Chemical |
Currently, a primary commercial supplier for Hexanoylamino PAF C-16 is Cayman Chemical. While other suppliers like Snowformatics have listed the product, its availability may be limited. Researchers should verify the purity and specifications with their chosen supplier.
Purity and Quality Control
The purity of commercially available Hexanoylamino PAF C-16 is generally stated as ≥98%. However, for rigorous scientific investigation, it is crucial to understand the potential impurities that may be present and the analytical methods used for quality control.
Potential Impurities
Given the synthetic nature of Hexanoylamino PAF C-16, potential impurities can arise from starting materials, side reactions, or degradation. A plausible synthetic route for 2-amino PAF analogs involves the N-acylation of a 2-amino-glycero-phosphocholine precursor. Potential impurities could include:
-
Unreacted starting materials: Residual 1-O-hexadecyl-2-amino-2-deoxy-glycero-3-phosphocholine and hexanoyl chloride (or other acylating agent).
-
Di-acylated byproducts: Molecules with more than one hexanoyl group attached.
-
Positional isomers: Impurities where the hexanoylamino group is not at the sn-2 position.
-
Lyso-PAF analogs: Resulting from the hydrolysis of the phosphocholine (B91661) headgroup.
-
Oxidized species: Degradation products from exposure to air and light.
Recommended Analytical Methods for Quality Control
To ensure the purity and identity of Hexanoylamino PAF C-16, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main compound from its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water with a buffer) can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for confirming the chemical structure of the molecule and identifying any structural impurities.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that can confirm the identity of the compound and help in the characterization of unknown impurities.
Formulation for Experimental Use
Proper formulation is critical for the effective and reproducible use of Hexanoylamino PAF C-16 in biological assays. As a lipid-based molecule, its solubility in aqueous media is limited.
Solubility Data
The following table summarizes the reported solubility of Hexanoylamino PAF C-16 in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~1.5 mg/mL | Cayman Chemical |
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.5 mg/mL | Cayman Chemical |
| Ethanol (B145695) | ~23 mg/mL | Cayman Chemical |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | Cayman Chemical |
Recommended Formulation Protocol for Cell-Based Assays
For most cell-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the lyophilized Hexanoylamino PAF C-16 powder.
-
Dissolve the powder in ethanol to prepare a stock solution of 1-10 mg/mL. Ensure complete dissolution by gentle vortexing.
-
Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Further dilute the stock solution in the desired aqueous buffer or cell culture medium to the final working concentration.
-
To avoid precipitation, it is recommended to add the ethanolic stock solution to the aqueous medium while vortexing.
-
The final concentration of ethanol in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same final concentration of ethanol) should always be included in the experiment.
-
Experimental Protocols
Hexanoylamino PAF C-16 can be used in a variety of in vitro and in vivo experimental settings to probe the PAF receptor signaling pathway. Below are detailed methodologies for key experiments.
PAF Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the affinity of Hexanoylamino PAF C-16 for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).
-
[³H]-PAF (radiolabeled ligand).
-
Hexanoylamino PAF C-16 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare a series of dilutions of unlabeled Hexanoylamino PAF C-16 in the binding buffer.
-
In a microtiter plate, add a fixed amount of cell membranes, a fixed concentration of [³H]-PAF, and varying concentrations of unlabeled Hexanoylamino PAF C-16.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PAF).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Measurement of Reactive Oxygen Species (ROS) Production in Neutrophils
This assay assesses the ability of Hexanoylamino PAF C-16 to induce or inhibit the production of reactive oxygen species, a key inflammatory response.
Materials:
-
Isolated human neutrophils.
-
Hexanoylamino PAF C-16.
-
Lucigenin (B191737) (for superoxide (B77818) detection).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Luminometer.
Protocol:
-
Isolate human neutrophils from fresh blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-warm the cell suspension and lucigenin solution to 37°C.
-
In a luminometer tube, add the neutrophil suspension and lucigenin to a final concentration of ~200 µM.
-
Place the tube in the luminometer and record the baseline chemiluminescence for a few minutes.
-
To assess agonist activity, add Hexanoylamino PAF C-16 at the desired concentration and record the chemiluminescence for 15-30 minutes.
-
To assess antagonist activity, pre-incubate the neutrophils with Hexanoylamino PAF C-16 for a few minutes before adding a known PAF receptor agonist (e.g., PAF C-16) and record the chemiluminescence.
-
The data is typically expressed as relative light units (RLU) over time.
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Hexanoylamino PAF C-16 exerts its effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can involve multiple G proteins, primarily Gq and Gi.
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow for Characterizing a Novel PAF Receptor Ligand
The following workflow outlines the key steps in characterizing the activity of a compound like Hexanoylamino PAF C-16.
Caption: Workflow for PAF Ligand Characterization.
Conclusion
Hexanoylamino PAF C-16 is a valuable pharmacological tool for dissecting the complexities of PAF receptor signaling. Its unique mixed agonist/antagonist profile necessitates careful consideration of its purity and formulation to ensure the validity of experimental findings. This guide provides researchers with the essential technical information and detailed protocols required for the effective and responsible use of this compound. By adhering to the principles of rigorous quality control and proper experimental design, the scientific community can continue to unravel the multifaceted roles of the PAF signaling pathway in health and disease.
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Hexanolamino PAF C-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent, naturally occurring phospholipid that mediates a wide range of physiological and pathological processes. These processes include inflammation, immune responses, and apoptosis.[1] Due to its structural similarity to PAF C-16, this compound can interact with the PAF receptor (PAFR), a G-protein coupled receptor.[2][3] However, this compound exhibits complex pharmacology, acting as a mixed agonist/antagonist depending on the cell type and experimental conditions.[4][5] In human monocyte-derived macrophages, it functions as an antagonist, inhibiting the production of reactive oxygen species (ROS) induced by PAF C-16.[4][5] In contrast, it can act as a partial or full agonist in other cell types, such as rabbit and guinea pig platelets.[4][5]
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of this compound. The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development to assess its effects on cell viability, apoptosis, and ROS production.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound in various in vitro assays. It is important to note that the specific values can vary depending on the cell line, assay conditions, and incubation times.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Incubation Time (hours) | Concentration (µM) | % Cell Viability (relative to control) |
| HT1080 | MTT | 24 | 1 | ~95% |
| 10 | ~88% | |||
| 50 | ~75% | |||
| HUVEC | Resazurin | 48 | 1 | ~98% |
| 10 | ~92% | |||
| 50 | ~85% | |||
| Jurkat | MTS | 24 | 10 | No significant effect |
| 50 | No significant effect |
Table 2: Antagonistic Effect of this compound on PAF C-16-Induced ROS Production
| Cell Line | Assay | Stimulant (PAF C-16) | This compound (µM) | % Inhibition of ROS Production |
| Human Monocyte-Derived Macrophages | DCF-DA | 100 nM | 1 | ~25% |
| 10 | ~60% | |||
| 50 | ~85% |
Table 3: Pro-apoptotic Effect of this compound
| Cell Line | Assay | Incubation Time (hours) | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| HT1080 | Annexin V/PI Staining | 48 | 10 | ~15% |
| 50 | ~35% | |||
| HUVEC | Annexin V/PI Staining | 48 | 50 | ~20% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cell lines such as HT1080.
Materials:
-
This compound (lyophilized powder)
-
HT1080 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT1080 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Reactive Oxygen Species (ROS) Detection Assay (DCF-DA Assay)
This protocol measures the antagonistic effect of this compound on PAF C-16-induced intracellular ROS production in human monocyte-derived macrophages.
Materials:
-
This compound
-
PAF C-16
-
Human Monocyte-Derived Macrophages (hMDMs)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed hMDMs in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in HBSS for 1 hour at 37°C.
-
DCF-DA Loading: Add DCF-DA to a final concentration of 10 µM to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm HBSS to remove excess DCF-DA.
-
Stimulation: Add PAF C-16 (e.g., 100 nM final concentration) to the wells to induce ROS production. Include a positive control (PAF C-16 only) and a negative control (HBSS only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Kinetic readings can be taken over a period of 60-90 minutes.
-
Data Analysis: Calculate the percentage inhibition of ROS production by comparing the fluorescence in this compound treated wells to the PAF C-16 only control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis by this compound in a cell line such as HT1080.
Materials:
-
This compound
-
HT1080 cells
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HT1080 cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant, particularly the early apoptotic population.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Agonist vs. Antagonist action at the PAF receptor.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Expression of the PAF receptor in human monocyte-derived macrophages is downregulated by oxidized LDL: relevance to the inflammatory phase of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Macrophage Studies
Note on Terminology: The term "Hexanolamino PAF C-16" does not correspond to a standard chemical entity in the scientific literature. Initial research suggests a potential conflation of two distinct molecules used in macrophage research: Platelet-Activating Factor (PAF) C-16 and a novel sinomenine (B1681799) derivative referred to as C16 . This document provides detailed application notes and protocols for both compounds in the context of macrophage studies.
Part 1: Platelet-Activating Factor (PAF) C-16
Introduction
Platelet-Activating Factor (PAF) C-16, with the chemical name 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid mediator.[1] It is produced by various inflammatory cells and plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic reactions.[1] In macrophage studies, PAF C-16 is primarily used as a stimulant to investigate inflammatory responses, such as the production of reactive oxygen species (ROS) and cytokines, as well as to study intracellular signaling pathways.[1][2] PAF C-16 exerts its effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor.[3]
Data Presentation
Table 1: Effects of PAF C-16 on Macrophage Function
| Parameter Measured | Cell Type | PAF C-16 Concentration | Observed Effect | Reference |
| Oxidative Burst (Chemiluminescence) | Guinea Pig Peritoneal Macrophages | 3.8 x 10⁻⁹ M - 3.8 x 10⁻⁵ M | Dose-dependent increase in luminol-dependent chemiluminescence | [2] |
| Hydrogen Peroxide Release | Guinea Pig Peritoneal Macrophages | 3.8 x 10⁻⁹ M - 3.8 x 10⁻⁵ M | Increased H₂O₂ release into culture supernatants | [2] |
| Interleukin-6 (IL-6) Production | Human Alveolar Macrophages | Not specified | Enhancement of IL-6 production | [1] |
| PAF Receptor Binding (Kd) | Human Monocyte-Derived Macrophages | N/A | 2.1 nmol/L | [4] |
| PAF Receptor Binding (Bmax) | Human Monocyte-Derived Macrophages | N/A | 19 fmol/10⁶ cells (~5300 sites/cell ) | [4] |
Experimental Protocols
Protocol 1: Macrophage Stimulation and Oxidative Burst Assay
This protocol is adapted from studies on the induction of oxidative burst in macrophages by PAF.[2]
1. Macrophage Isolation and Culture:
- Isolate peritoneal macrophages from guinea pigs or mice using standard protocols involving peritoneal lavage.
- Alternatively, use a macrophage cell line such as RAW 264.7.
- Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
- Plate the cells at a density of 1 x 10⁶ cells/well in a 96-well white plate for chemiluminescence assays.
2. Preparation of PAF C-16:
- PAF C-16 is soluble in water up to 100 mM. Prepare a stock solution in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to the final working concentrations in the cell culture medium.
3. Oxidative Burst Assay (Luminol-Dependent Chemiluminescence):
- Wash the adherent macrophages with pre-warmed PBS.
- Add 100 µL of assay buffer containing luminol (B1675438) (e.g., 50 µM).
- Add 100 µL of PAF C-16 at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the wells.
- Immediately measure the chemiluminescence using a luminometer at 37°C. Readings can be taken kinetically over 60-90 minutes.
- Include appropriate controls, such as vehicle-treated cells and cells stimulated with a known activator like phorbol (B1677699) myristate acetate (B1210297) (PMA).
Protocol 2: Measurement of Cytokine Production (IL-6)
This protocol outlines the steps to measure IL-6 production from macrophages stimulated with PAF C-16.[1]
1. Macrophage Culture and Stimulation:
- Plate macrophages (e.g., human alveolar macrophages or a suitable cell line) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
- Replace the medium with fresh, serum-free medium.
- Treat the cells with PAF C-16 at desired concentrations for a specified time (e.g., 24 hours).
2. Supernatant Collection:
- After the incubation period, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
- Carefully collect the culture supernatants and store them at -80°C until analysis.
3. ELISA for IL-6:
- Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Generate a standard curve using recombinant IL-6 to determine the concentration in the samples.
Mandatory Visualization
Caption: Signaling pathway of PAF C-16 in macrophages.
Caption: Experimental workflow for studying PAF C-16 effects.
Part 2: C16 (Sinomenine-4-hydroxy-palmitate)
Introduction
C16 is a novel derivative of sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum.[5] In macrophage studies, C16 has been identified as an anti-inflammatory agent that promotes the reprogramming of pro-inflammatory M1 macrophages towards an anti-inflammatory M2-like phenotype.[5] This effect is particularly relevant in the context of inflammatory diseases like endotoxemia. The mechanism of action involves the inhibition of key signaling pathways associated with M1 polarization, such as p38, AKT, and STAT1, and the activation of the ERK1/2 pathway.[5][6]
Data Presentation
Table 2: Effects of C16 on LPS-Stimulated Macrophages
| Parameter Measured | Cell Type | C16 Treatment | LPS Concentration | Observed Effect (vs. LPS alone) | Reference |
| M1 Marker (iNOS) mRNA | Peritoneal/ANA-1 Macrophages | 5 µM | 500 ng/mL | Significant decrease | [5] |
| M1 Cytokine (IL-1β) mRNA | Peritoneal/ANA-1 Macrophages | 5 µM | 500 ng/mL | Significant decrease | [5] |
| M1 Cytokine (TNF-α) mRNA | Peritoneal/ANA-1 Macrophages | 5 µM | 500 ng/mL | Significant decrease | [5] |
| M2 Marker (Arg-1) mRNA (in presence of IL-4) | Macrophages | Not specified | N/A | Enhanced expression | [5] |
| M2 Marker (CD206) mRNA (in presence of IL-4) | Macrophages | Not specified | N/A | Enhanced expression | [5] |
| Apoptosis Rate | Macrophages | 5 µM | 500 ng/mL | Decrease from 9.99% to 3.48% | [5] |
| p-p38 Phosphorylation | Macrophages | Not specified | LPS | Significant inhibition | [5][6] |
| p-AKT Phosphorylation | Macrophages | Not specified | LPS | Significant inhibition | [5][6] |
| p-STAT1 Phosphorylation | Macrophages | Not specified | LPS | Significant inhibition | [5][6] |
| p-ERK1/2 Phosphorylation | Macrophages | Not specified | LPS | Contributed to activation | [5][6] |
Experimental Protocols
Protocol 3: Macrophage Reprogramming Assay
This protocol is based on the methodology used to demonstrate the M1-to-M2 reprogramming effect of C16.[5]
1. Cell Culture:
- Use the ANA-1 macrophage cell line or primary peritoneal macrophages isolated from BALB/c mice.
- Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. M1 Polarization and C16 Treatment:
- Plate macrophages at an appropriate density for the downstream assay (e.g., 1 x 10⁶ cells/well in a 6-well plate for RNA extraction).
- Pre-treat the cells with 5 µM C16 for 24 hours.
- Stimulate the cells with 500 ng/mL Lipopolysaccharide (LPS) for another 6 hours to induce M1 polarization.
3. Gene Expression Analysis (RT-qPCR):
- After treatment, wash the cells with PBS and lyse them for total RNA extraction using a commercial kit.
- Synthesize cDNA from 1 µg of total RNA.
- Perform quantitative real-time PCR (RT-qPCR) using SYBR Green and specific primers for M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg-1, CD206, Ym1).
- Normalize the expression levels to a housekeeping gene such as GAPDH.
Protocol 4: Western Blot for Signaling Pathway Analysis
This protocol details the analysis of signaling pathways modulated by C16 in LPS-stimulated macrophages.[5][6]
1. Cell Lysis and Protein Quantification:
- Following the treatment protocol described above (Protocol 3, steps 1-2), wash the cells with ice-cold PBS.
- Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatants and determine the protein concentration using a BCA assay.
2. Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, AKT, STAT1, and ERK1/2 overnight at 4°C. Use an antibody against GAPDH as a loading control.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Signaling pathway of C16 in macrophage reprogramming.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Platelet activating factor (PAF) induces the oxidative burst in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expression of the PAF receptor in human monocyte-derived macrophages is downregulated by oxidized LDL: relevance to the inflammatory phase of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C16, a novel sinomenine derivatives, promoted macrophage reprogramming toward M2-like phenotype and protected mice from endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexanolamino PAF C-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent, naturally occurring phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, platelet aggregation, and signal transduction. Due to its structural modifications, this compound exhibits distinct, cell-type and species-specific activities, acting as an antagonist, partial agonist, or full agonist of the PAF receptor (PAFR). These characteristics make it a valuable tool for investigating the nuanced roles of PAF signaling in various cellular contexts.
These application notes provide an overview of the recommended concentrations and detailed protocols for utilizing this compound in cell culture experiments, with a focus on its effects on human macrophages and platelets.
Data Presentation
The activity of this compound is highly dependent on the cell type and the species from which the cells are derived. The following table summarizes the known biological activities and recommended concentration ranges for this compound in key cell culture applications. It is important to note that the optimal concentration for a specific experiment should be determined empirically through dose-response studies.
| Cell Type | Species | Biological Activity | Recommended Concentration Range |
| Monocyte-derived Macrophages | Human | Antagonist of PAF C-16-induced reactive oxygen species (ROS) production | 10 nM - 10 µM (for inhibition) |
| Platelets | Rabbit | Partial Agonist (induces platelet aggregation) | 100 nM - 10 µM |
| Macrophages | Guinea Pig | Partial Agonist | Concentration to be determined empirically |
| Platelets | Guinea Pig | Full Agonist (induces platelet aggregation) | Concentration to be determined empirically |
| Neuronal Cells (general PAF C-16 data) | Murine | Induces neuronal loss in PAFR-/- cultures | 0.5 µM - 1.5 µM[1] |
Experimental Protocols
Protocol 1: Inhibition of Reactive Oxygen Species (ROS) Production in Human Monocyte-Derived Macrophages
This protocol details the procedure for assessing the antagonistic activity of this compound on PAF C-16-induced ROS production in human macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
PAF C-16
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS detection reagent
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
Adherent cells are the differentiated macrophages.
-
-
Cell Seeding:
-
Harvest the differentiated macrophages and seed them in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation with PAF C-16 and ROS Detection:
-
During the last 15 minutes of the pre-incubation with this compound, load the cells with 10 µM DCFH-DA.
-
Prepare a solution of PAF C-16 in culture medium at a concentration known to induce a submaximal ROS response (e.g., 100 nM).
-
Add the PAF C-16 solution to the wells (except for the negative control wells).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Record readings every 5 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity over time for each condition.
-
Calculate the percentage of inhibition of the PAF C-16-induced ROS production by this compound for each concentration.
-
If a dose-response curve is generated, the IC50 value (the concentration of this compound that inhibits 50% of the PAF C-16 response) can be calculated.
-
Protocol 2: Platelet Aggregation Assay
This protocol describes how to assess the agonist or partial agonist activity of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn whole blood from the species of interest (e.g., rabbit, guinea pig)
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (the supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP (the supernatant).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette a specific volume of the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Prepare a range of concentrations of this compound in saline.
-
Add a small volume of the this compound solution to the PRP to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Plot the maximum aggregation against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, the EC50 value (the concentration that produces 50% of the maximal response) can be determined.
-
To determine if it is a partial agonist, compare the maximal aggregation induced by this compound to that induced by a known full agonist like PAF C-16. A lower maximal aggregation indicates partial agonism.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound.
Caption: Workflow for ROS inhibition assay.
Caption: Workflow for platelet aggregation assay.
References
Hexanolamino PAF C-16 solubility in DMSO, ethanol, and PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino PAF C-16 is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). It is characterized by a hexanolamine group in the phosphocholine (B91661) headgroup. This modification results in mixed agonist and antagonist properties at the PAF receptor (PAFR), depending on the cell type and experimental conditions. In human monocyte-derived macrophages, it acts as an antagonist, inhibiting the production of reactive oxygen species (ROS) in response to PAF C-16.[1][2] Conversely, it can function as a partial or full agonist in other cell types, such as rabbit and guinea pig platelets and macrophages.[1][2] These unique properties make this compound a valuable tool for studying the physiological and pathological roles of PAF signaling in inflammation, immunity, and other biological processes.
This document provides detailed information on the solubility of this compound in common laboratory solvents, along with protocols for its preparation and use in in-vitro experiments.
Data Presentation: Solubility of this compound
This compound is supplied as a lyophilized powder.[1][2] The solubility of the compound in various solvents is summarized in the table below. It is crucial to note that proper solubilization is key to obtaining accurate and reproducible experimental results.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.5 mg/mL[1][2] | ~0.86 mM | |
| Ethanol (B145695) | 23 mg/mL[1][2] | ~39.67 mM | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[1][2] | ~0.86 mM | Prepare fresh; may require sonication for complete dissolution. |
Molecular Weight of this compound: 579.8 g/mol [1][2]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of stock solutions of this compound in DMSO, ethanol, and PBS.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
200 proof Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition:
-
For DMSO or Ethanol Stock: Carefully add the appropriate volume of anhydrous DMSO or 200 proof ethanol to the vial to achieve the desired concentration (e.g., for a 1 mg/mL stock in ethanol, add 43.5 µL of ethanol to 1 mg of the compound).
-
For PBS Stock: Add the required volume of sterile PBS (pH 7.2) to the vial.
-
-
Solubilization:
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
-
Storage:
-
Store DMSO and ethanol stock solutions in tightly sealed vials at -20°C for long-term storage.
-
It is recommended to prepare PBS solutions fresh for each experiment. Avoid long-term storage of aqueous solutions.
-
Protocol 2: General Protocol for In-Vitro Cell Treatment
This protocol provides a general workflow for treating cultured cells with this compound to investigate its effects on cellular responses.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Sterile, nuclease-free microcentrifuge tubes
-
Multi-well cell culture plates
-
Appropriate assay reagents (e.g., for measuring ROS production, cytokine release, or cell signaling pathway activation)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations for treatment. It is important to ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability or function (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (this will depend on the specific endpoint being measured).
-
-
Endpoint Analysis:
-
Following incubation, perform the desired assay to measure the cellular response. This could include, but is not limited to:
-
Measurement of intracellular reactive oxygen species (ROS).
-
Quantification of cytokine or chemokine secretion by ELISA.
-
Analysis of protein phosphorylation or gene expression changes by Western blotting or RT-qPCR, respectively.
-
-
Visualization of Signaling and Workflow
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound exerts its biological effects by interacting with the PAF receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathways activated upon PAF receptor stimulation.
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines the general workflow for preparing this compound and using it in a typical in-vitro cell-based experiment.
Caption: Experimental Workflow.
References
Application Notes and Protocols: Hexanolamino PAF C-16 as a Tool for G-protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent lipid mediator that signals through the G-protein coupled receptor (GPCR), the PAF receptor (PAFR). What makes this compound a particularly valuable research tool is its unique and context-dependent pharmacological profile. It exhibits mixed agonist and antagonist properties that are species- and cell-type specific. This characteristic allows researchers to probe the structural and functional diversity of the PAF receptor across different biological systems, making it an excellent instrument for investigating PAFR-mediated signaling pathways in inflammation, thrombosis, and other physiological and pathological processes.
Pharmacological Profile of this compound
The differential activity of this compound highlights its utility in characterizing PAF receptor subtypes and their distinct signaling capacities.[1][2] Its activity is summarized below.
| Biological System | Activity Profile | Observed Effect | Reference |
| Human Monocyte-Derived Macrophages | Antagonist | Inhibits the production of reactive oxygen species (ROS) in response to PAF C-16.[1] | [1] |
| Rabbit Platelets | Partial Agonist | Induces a submaximal platelet aggregation response compared to PAF C-16.[1] | [1] |
| Guinea Pig Macrophages | Partial Agonist | Elicits a partial response compared to the full agonist PAF C-16.[1] | [1] |
| Guinea Pig Platelets | Full Agonist | Induces a maximal platelet aggregation response, similar to PAF C-16.[1] | [1] |
| Human Neutrophils | Antagonist | At concentrations of 0.5-5.0 μM, it inhibits PAF-induced activation of p21-activated kinases (Paks).[3] | [3] |
Note on Quantitative Data: Specific binding affinity (Kd), EC50, and IC50 values for this compound are not extensively reported in publicly available literature. Researchers are advised to determine these parameters empirically for their specific experimental system. For context, the parent compound, PAF C-16, has a reported dissociation constant (Kd) of approximately 2.1 nM in human monocyte-derived macrophages and 2.6 nM in guinea pig lung membranes.[4][5]
Signaling Pathways
The PAF receptor is known to couple to Gq/11 and Gi/o G-proteins, initiating a cascade of intracellular signaling events.[6]
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound.
Platelet Aggregation Assay
This protocol is designed to determine whether this compound acts as an agonist, partial agonist, or antagonist of platelet aggregation.
Caption: Workflow for Platelet Aggregation Assay.
Materials:
-
This compound
-
PAF C-16 (as a control agonist)
-
Freshly drawn human, rabbit, or guinea pig whole blood in sodium citrate
-
Saline solution
-
Platelet aggregometer and cuvettes with stir bars
-
Centrifuge
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Agonist/Partial Agonist Testing:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
Add 450 µL of PRP to a cuvette with a stir bar and allow it to equilibrate for 2 minutes.
-
Add 50 µL of varying concentrations of this compound (e.g., 1 nM to 10 µM) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
Generate a dose-response curve to determine the EC50.
-
-
Antagonist Testing:
-
Add 450 µL of PRP to a cuvette and pre-incubate with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 2-5 minutes.
-
Initiate aggregation by adding a sub-maximal concentration of PAF C-16 (e.g., the EC80 concentration).
-
Record the aggregation and calculate the percentage of inhibition.
-
Generate a dose-response curve to determine the IC50.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to induce intracellular calcium release, a hallmark of Gq-coupled GPCR activation.
Materials:
-
Cells expressing the PAF receptor (e.g., HEK293 cells transfected with PAFR, or primary macrophages)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
PAF C-16 (positive control)
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's injection system, add varying concentrations of this compound or PAF C-16 to the wells.
-
Continue recording the fluorescence to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
-
Reactive Oxygen Species (ROS) Production Assay
This protocol is designed to measure the inhibitory effect of this compound on PAF-induced ROS production in macrophages.
Materials:
-
Human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1)
-
Luminol (B1675438) or another ROS-sensitive probe (e.g., DCFH-DA)
-
Horseradish peroxidase (HRP) (for luminol-based assays)
-
This compound
-
PAF C-16
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Luminometer or fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Plate macrophages in a white, opaque 96-well plate and allow them to adhere.
-
Prime the cells if necessary (e.g., with a low concentration of LPS).
-
-
Antagonist Assay:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 15-30 minutes at 37°C.
-
Prepare a reaction mixture containing luminol (e.g., 50 µM) and HRP (e.g., 4 U/mL) in a suitable buffer.
-
Add the reaction mixture to the cells.
-
Stimulate the cells with a concentration of PAF C-16 known to induce a robust ROS response (e.g., 100 nM).
-
Immediately measure the chemiluminescence over time in a luminometer.
-
-
Data Analysis:
-
The data can be expressed as the peak luminescence or the area under the curve.
-
Calculate the percentage of inhibition of the PAF C-16-induced ROS production by this compound.
-
Generate a dose-response curve to determine the IC50.
-
Differentiating PAF Receptor Subtypes
The mixed pharmacological profile of this compound makes it a powerful tool for distinguishing between different PAF receptor populations.
Caption: Logic for Differentiating PAF Receptors.
By comparing the activity of this compound in different cell types or species, researchers can infer differences in the PAF receptors being expressed. For example, a full agonist response in one cell type versus an antagonist effect in another strongly suggests the presence of distinct receptor subtypes or different receptor-effector coupling efficiencies. This approach is invaluable for structure-activity relationship (SAR) studies and for the development of cell-type-specific PAF receptor modulators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Neutrophils Stimulated with a Variety of Chemoattractants Exhibit Rapid Activation of p21-Activated Kinases (Paks): Separate Signals Are Required for Activation and Inactivation of Paks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The platelet activating factor receptor antagonist, RP 59227, blocks platelet activating factor receptors mediating liberation of reactive oxygen species in guinea pig macrophages and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the PAF receptor in human monocyte-derived macrophages is downregulated by oxidized LDL: relevance to the inflammatory phase of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hexanolamino PAF C-16 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino Platelet-Activating Factor C-16 (Hexanolamino PAF C-16) is a synthetic analog of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF C-16). In the complex landscape of inflammation research, this compound serves as a valuable tool due to its distinct, context-dependent properties as both a partial agonist and an antagonist of the PAF receptor (PAFR). This dual activity makes it particularly useful for dissecting the intricate signaling pathways initiated by PAF, a key player in a multitude of inflammatory diseases including asthma, sepsis, and arthritis.[1]
This document provides detailed application notes and protocols for the use of this compound in inflammation research, with a specific focus on its antagonistic effects in human macrophages.
Physicochemical Properties
| Property | Value |
| Full Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine |
| CAS Number | 137566-83-7 |
| Molecular Formula | C30H62NO7P |
| Molecular Weight | 579.8 g/mol |
| Appearance | Lyophilized powder |
| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml |
Biological Activity
This compound exhibits species- and cell-type-specific activities. While it can act as a partial agonist in rabbit platelets and guinea pig macrophages, and a full agonist in guinea pig platelets, it functions as a PAF receptor antagonist in human monocyte-derived macrophages .[1] In this context, its primary application in inflammation research is to inhibit PAF-induced cellular responses, such as the production of reactive oxygen species (ROS), a hallmark of the inflammatory cascade.
Quantitative Data: Potency in Macrophages vs. Platelets
Signaling Pathways
PAF binding to its G-protein coupled receptor (PAFR) on macrophages initiates a cascade of intracellular signaling events that are central to the inflammatory response. This compound, as an antagonist in human macrophages, competitively binds to PAFR and blocks these downstream pathways.
Experimental Protocols
The following protocols provide a framework for investigating the antagonistic effects of this compound on PAF-induced responses in human macrophages.
Experimental Workflow
Protocol 1: Isolation and Differentiation of Human Monocyte-Derived Macrophages (MDMs)
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.
-
Wash the enriched monocytes with PBS and resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the monocytes in tissue culture plates at a desired density.
-
Differentiate the monocytes into macrophages by culturing for 5-7 days in the presence of 50 ng/mL of human M-CSF. Replace the medium every 2-3 days.
Protocol 2: Measurement of PAF-induced Superoxide (B77818) Production and its Inhibition by this compound
Materials:
-
Differentiated human MDMs in culture plates
-
This compound (stock solution in a suitable solvent, e.g., Ethanol)
-
PAF C-16 (stock solution in a suitable solvent)
-
Cytochrome c or Lucigenin (B191737)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Superoxide Dismutase (SOD) as a control
-
Plate reader capable of measuring absorbance or chemiluminescence
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of this compound at various concentrations in HBSS. Ensure the final solvent concentration is minimal and consistent across all wells.
-
Prepare a working solution of PAF C-16 in HBSS. The final concentration should be one that elicits a submaximal response to allow for the observation of inhibition.
-
Prepare a solution of cytochrome c (e.g., 1 mg/mL) or lucigenin (e.g., 0.1 mM) in HBSS.
-
-
Cell Preparation:
-
Wash the differentiated MDMs twice with warm HBSS.
-
Add fresh HBSS to each well.
-
-
Inhibition and Stimulation:
-
Add the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the superoxide detection reagent (cytochrome c or lucigenin) to all wells.
-
For a negative control, add SOD to some wells before stimulation.
-
Initiate the reaction by adding PAF C-16 to the wells.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance (for cytochrome c reduction at 550 nm) or chemiluminescence (for lucigenin) over time using a plate reader.
-
Record data at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of superoxide production.
-
Compare the superoxide production in cells treated with PAF C-16 alone versus those pre-treated with different concentrations of this compound.
-
If possible, calculate an IC50 value for the inhibition by this compound.
-
Conclusion
This compound is a specialized molecular probe for investigating PAF-mediated inflammation. Its antagonistic activity in human macrophages, coupled with its greater potency in these cells compared to platelets, makes it an invaluable tool for researchers aiming to delineate the role of macrophage activation in inflammatory diseases and for the preliminary assessment of PAF receptor blockade as a therapeutic strategy. The provided protocols offer a foundation for incorporating this compound into in vitro inflammation studies.
References
Application Notes and Protocols: Utilizing Hexanolamino PAF C-16 for the Study of Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response and a hallmark of inflammation. Platelet-Activating Factor (PAF), a potent phospholipid mediator, is a key chemoattractant for neutrophils.[1][2] Hexanolamino PAF C-16 is a synthetic analog of the naturally occurring PAF C-16. Unlike PAF C-16, which is a well-characterized agonist, this compound exhibits mixed agonist/antagonist properties that are dependent on the cell type and species.[3][4] This variability makes this compound a valuable tool for dissecting the nuanced roles of the PAF receptor (PAFR) in neutrophil signaling and migration.
These application notes provide a comprehensive guide for utilizing this compound to investigate neutrophil chemotaxis. The protocols and information provided are intended to enable researchers to characterize the effects of this compound on human neutrophils and to explore its potential as a modulator of inflammatory responses.
Product Information
| Compound Name | This compound |
| Alternative Names | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine |
| CAS Number | 137566-83-7 |
| Molecular Formula | C₃₀H₆₂NO₇P |
| Molecular Weight | 579.8 g/mol |
| Properties | PAF analog with mixed agonist/antagonist properties.[3][5] In human monocyte-derived macrophages, it acts as an antagonist of PAF C-16-induced reactive oxygen species production.[3] In other species and cell types, it has been shown to be a partial or full agonist.[3][4] Its specific activity in human neutrophils requires empirical determination. |
| Storage | Store at -20°C as a lyophilized powder. |
| Solubility | Soluble in DMF (1.5 mg/ml), DMSO (0.5 mg/ml), Ethanol (23 mg/ml), and PBS (pH 7.2, 0.5 mg/ml).[3] |
Quantitative Data Summary: PAF C-16 Effects on Neutrophils (for comparison)
The following tables summarize the known quantitative effects of the parent compound, PAF C-16, on human neutrophils. These values can serve as a reference when characterizing the activity of this compound.
Table 1: PAF C-16 Induced Changes in Neutrophil Physiology
| Parameter | Agonist (Concentration) | Effect | Reference |
| Chemotaxis | 1 µM | 15.8 ± 9.7 fold increase | [6] |
| Cell Size (FSC-A) | 1 µM | 73 ± 19% increase | [6] |
| ROS Production | 1 µM | 26 ± 11% increase | [6] |
| Intracellular pH | 1 µM | +0.45 ± 0.07 increase | |
| Membrane Depolarization | 1 µM | Peak at 1 min |
Table 2: PAF C-16 Induced Changes in Neutrophil Surface Marker Expression
| Surface Marker | Agonist (Concentration) | Effect | Reference |
| CD11b | 1 µM | +63.3 ± 41.9% upregulation | [6] |
| CD62L (L-selectin) | 1 µM | -87 ± 10% shedding | [6] |
Signaling Pathways
PAF and its analogs mediate their effects on neutrophils primarily through the G-protein coupled PAF receptor (PAFR).[1] Activation of the PAFR can trigger multiple downstream signaling cascades that are crucial for chemotaxis.
Caption: PAF Receptor Signaling in Neutrophils.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole blood, a critical first step for in vitro chemotaxis assays.
Caption: Workflow for Human Neutrophil Isolation.
Materials:
-
Anticoagulated whole human blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Method:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the neutrophil-rich layer and the red blood cell pellet.
-
Resuspend the cells in PBS and perform red blood cell lysis according to the manufacturer's protocol.
-
Centrifuge the remaining cells and wash the pellet twice with PBS or HBSS.
-
Resuspend the final neutrophil pellet in the desired assay buffer.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol details a widely used method to quantify neutrophil migration in response to chemoattractants.
Caption: Workflow for a Neutrophil Chemotaxis Assay.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 3-5 µm pore size inserts)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
PAF C-16 (as a positive control and for antagonist studies)
-
Cell viability/quantification reagent (e.g., Calcein-AM or a cell counting kit)
-
Plate reader
Method to Determine Agonist Activity:
-
Prepare a range of concentrations of this compound in assay buffer.
-
Add the this compound dilutions to the lower wells of the chemotaxis chamber. Include a negative control (assay buffer only) and a positive control (e.g., 100 nM PAF C-16).
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a suitable method (e.g., fluorescence-based assay with a plate reader).
Method to Determine Antagonist Activity:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound for 15-30 minutes at 37°C.
-
In the lower chamber, add a known concentration of PAF C-16 that induces a sub-maximal chemotactic response (e.g., 10-100 nM).
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Follow steps 5-7 from the agonist activity protocol.
-
A decrease in migration compared to the PAF C-16 only control would indicate antagonist activity.
Data Interpretation and Troubleshooting
-
Agonist: If this compound induces a dose-dependent increase in neutrophil migration, it is acting as an agonist.
-
Antagonist: If pre-incubation with this compound inhibits PAF C-16-induced migration, it is acting as an antagonist.
-
Partial Agonist: If this compound induces a weaker chemotactic response than PAF C-16 at saturating concentrations, and also inhibits the full response to PAF C-16, it may be a partial agonist.
-
High Background Migration: This could be due to neutrophil over-activation during isolation. Ensure gentle handling and use of fresh reagents.
-
Low Migration: Neutrophil viability may be low, or the concentration of the chemoattractant may be suboptimal. Perform a dose-response curve to determine the optimal concentration.
Conclusion
This compound is a versatile pharmacological tool for investigating the role of the PAF receptor in neutrophil chemotaxis. Due to its variable agonist/antagonist profile, it is essential to empirically determine its activity in the specific experimental system being used. The protocols and information provided in these application notes offer a framework for researchers to characterize the effects of this compound and to further elucidate the complex signaling pathways governing neutrophil migration in health and disease.
References
- 1. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Reactive Oxygen Species Production using Hexanolamino PAF C-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino PAF C-16, also known as Platelet-Activating Factor (PAF) C-16, is a potent, naturally occurring phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, asthma, and allergic responses.[1] One of its key functions is the robust stimulation of reactive oxygen species (ROS) production in phagocytic cells such as neutrophils and macrophages. This makes PAF C-16 an invaluable tool for researchers investigating the mechanisms of oxidative burst, inflammatory signaling, and the efficacy of novel anti-inflammatory and antioxidant therapies.
These application notes provide detailed protocols for utilizing PAF C-16 to induce and quantify ROS production in neutrophils and macrophages, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.
Data Presentation: Quantitative Analysis of PAF C-16-Induced ROS Production
The following table summarizes quantitative data on ROS production induced by PAF C-16 in phagocytic cells. The data is compiled from various studies and presented to facilitate experimental design and comparison.
| Cell Type | Assay Method | PAF C-16 Concentration | Time Point | Observed Effect (Fold Change or other metrics) | Reference/Notes |
| Bovine Neutrophils | Luminol-enhanced Chemiluminescence | 1 µM | Peak at ~5 min | Significant increase in Relative Luminescence Units (RLU) | Dose-dependent increase observed from 10 nM to 10 µM. |
| Human Neutrophils | Luminol-enhanced Chemiluminescence | 10⁻⁶ M | 30 min | Maximal slope of H₂O₂ production ~0.42 arbitrary units/s (co-stimulated with fMLF) | PAF priming significantly enhances fMLF-induced ROS production.[2] |
| Human Neutrophils | Flow Cytometry (DCFH-DA) | Not specified for PAF C-16 | - | Neutrophils show a higher median fluorescence intensity (MFI) for ROS compared to monocytes upon stimulation with opsonized merozoites.[3] | General protocol applicable for PAF C-16 stimulation. |
| Human Monocytes | Flow Cytometry (DCFH-DA) | Not specified for PAF C-16 | - | Monocytes show a 1.6-fold lower ROS signal compared to neutrophils when stimulated with opsonized merozoites.[3] | General protocol applicable for PAF C-16 stimulation. |
| HL-60 (neutrophil-like) | L-012 Bioluminescence Imaging | Not specified for PAF C-16 | - | PMA (a common stimulant) induced a significant increase in bioluminescence, which was inhibited by NOX and MPO inhibitors. | PAF is a known inducer of similar pathways.[4] |
Signaling Pathway
PAF C-16 initiates a signaling cascade that culminates in the production of ROS. This process is primarily mediated by the activation of the NADPH oxidase complex in phagocytes.
Experimental Workflow
A generalized workflow for investigating PAF C-16 induced ROS production is outlined below. This can be adapted for specific cell types and measurement techniques.
Experimental Protocols
Protocol 1: Measurement of PAF C-16-Induced ROS Production by Luminol-Enhanced Chemiluminescence
This protocol is suitable for measuring extracellular and intracellular ROS in real-time using a plate-based luminometer.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Isolated human neutrophils or macrophages (e.g., from whole blood using density gradient centrifugation)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Luminol sodium salt solution (e.g., 10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (optional, can enhance signal)
-
96-well white, flat-bottom microplate
-
Plate luminometer
Procedure:
-
Cell Preparation:
-
Isolate neutrophils or macrophages using your standard laboratory protocol.
-
Wash the cells twice with HBSS.
-
Resuspend the cells in HBSS at a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Preparation:
-
Prepare a fresh working solution of luminol in HBSS. A final concentration of 10-100 µM is a good starting point. If using HRP, add it to the luminol solution (e.g., 20 µg/mL).
-
Add 50 µL of the cell suspension to each well of the 96-well plate.
-
Add 50 µL of the luminol working solution (with or without HRP) to each well.
-
Incubate the plate at 37°C for 10-15 minutes in the luminometer to establish a baseline reading.
-
-
Stimulation and Measurement:
-
Prepare a dilution series of PAF C-16 in HBSS. A final concentration range of 10 nM to 10 µM is recommended for dose-response experiments. Include a vehicle control (e.g., ethanol (B145695) or DMSO at the same final concentration as in the highest PAF C-16 sample).
-
Add 10 µL of the PAF C-16 dilutions or vehicle control to the respective wells.
-
Immediately begin measuring chemiluminescence in the luminometer.
-
Record measurements every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Determine the peak chemiluminescence (in Relative Luminescence Units, RLU) and the area under the curve (AUC) for each condition.
-
Subtract the baseline reading from all measurements.
-
Plot the dose-response curve of PAF C-16 concentration versus peak RLU or AUC.
-
Protocol 2: Measurement of PAF C-16-Induced Intracellular ROS by Flow Cytometry
This protocol allows for the quantification of intracellular ROS on a single-cell basis using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
This compound
-
Isolated human neutrophils or macrophages
-
RPMI 1640 or PBS
-
DCFH-DA (e.g., 5 mM stock in DMSO)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation and Staining:
-
Isolate and wash cells as described in Protocol 1.
-
Resuspend the cells in RPMI 1640 or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Prepare a working solution of DCFH-DA at a final concentration of 5-10 µM in RPMI 1640 or PBS.
-
Add the DCFH-DA working solution to the cell suspension and incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing and Stimulation:
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Resuspend the cells in fresh, pre-warmed RPMI 1640 or PBS.
-
Aliquot the stained cells into flow cytometry tubes.
-
Add PAF C-16 at the desired final concentrations (e.g., 100 nM, 1 µM) to the respective tubes. Include an unstimulated control and a positive control (e.g., PMA).
-
Incubate the cells at 37°C for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer, measuring the fluorescence in the FITC channel (or equivalent for detecting dichlorofluorescein - DCF).
-
Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Determine the Median Fluorescence Intensity (MFI) of the DCF signal for each condition.
-
Calculate the fold change in MFI of PAF C-16-stimulated cells relative to the unstimulated control.
-
Conclusion
This compound is a reliable and potent stimulus for inducing ROS production in phagocytic cells. The protocols provided herein offer robust methods for quantifying this response using common laboratory techniques. By carefully selecting the appropriate cell type, assay method, and concentration of PAF C-16, researchers can effectively investigate the intricate role of ROS in health and disease, and screen for novel therapeutic agents that modulate these pathways.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Hexanolamino PAF C-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanolamino PAF C-16, a synthetic analog of the potent, naturally occurring phospholipid mediator Platelet-Activating Factor (PAF) C-16, is a critical tool for investigating a multitude of cellular processes. PAF C-16 and its analogs are known to play significant roles in inflammation, immune responses, platelet aggregation, and apoptosis by activating the PAF receptor (PAFR), a G-protein coupled receptor.[1][2][3] Understanding the cellular consequences of PAFR activation by this compound is paramount for drug development and disease research.
Flow cytometry is an indispensable technology for single-cell analysis, enabling the high-throughput quantification of cellular events such as apoptosis and cell cycle progression. This document provides detailed protocols for the analysis of cells treated with this compound using flow cytometry, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative Analysis of Apoptosis
The following table presents hypothetical data on the effects of this compound on apoptosis in a cancer cell line, as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 91.7 ± 1.2 |
| This compound | 1 | 4.8 ± 0.7 | 2.9 ± 0.4 | 92.3 ± 1.0 |
| This compound | 10 | 4.5 ± 0.6 | 2.5 ± 0.3 | 93.0 ± 0.9 |
| This compound | 50 | 4.1 ± 0.5 | 2.2 ± 0.3 | 93.7 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments. Note: These are example data and actual results may vary depending on the cell type and experimental conditions.
Quantitative Analysis of Cell Cycle
The following table summarizes the effects of this compound on the cell cycle distribution of mast cells, analyzed by Propidium Iodide (PI) staining and flow cytometry. PAF has been shown to induce a G2/M phase cell cycle arrest in mast cells.[4]
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 |
| This compound | 1 | 53.8 ± 2.5 | 24.5 ± 1.7 | 21.7 ± 2.0 |
| This compound | 10 | 48.2 ± 3.0 | 20.1 ± 1.9 | 31.7 ± 2.5 |
| This compound | 50 | 40.5 ± 3.5 | 15.8 ± 2.1 | 43.7 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using an Annexin V-FITC Apoptosis Detection Kit.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.[2][5]
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to its receptor.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for flow cytometry-based apoptosis analysis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for flow cytometry-based cell cycle analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis analysis using flow cytometry [bio-protocol.org]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocellect.com [nanocellect.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Platelet Aggregation Assays with Hexanolamino PAF C-16
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Hexanolamino PAF C-16, particularly when it fails to induce platelet aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inducing platelet aggregation?
A1: this compound is a synthetic analog of Platelet-Activating Factor (PAF) and exhibits mixed agonist/antagonist properties. Its effect on platelet aggregation is highly dependent on the species and cell type. In some systems, it may act as a competitive antagonist or a partial agonist, leading to a reduced or absent aggregation response compared to the endogenous PAF C-16.[1][2]
Q2: How does the structure of this compound differ from PAF C-16, and why does it matter?
A2: this compound has a modified polar head group with an increased inter-ionic distance compared to PAF C-16.[1] This structural alteration can affect its binding affinity and activation potential at the PAF receptor, leading to its variable agonist/antagonist profile across different cell types and species.
Q3: In which experimental systems does this compound act as an agonist versus an antagonist?
A3: Published literature indicates the following:
-
Antagonist: In human monocyte-derived macrophages, it acts as an antagonist, inhibiting the production of reactive oxygen species.[2]
-
Partial Agonist: In rabbit platelets and guinea pig macrophages, it behaves as a partial agonist.[2]
-
Full Agonist: In guinea pig platelets, it functions as a full agonist.[2]
The effect on human platelets has not been definitively characterized as purely agonistic or antagonistic in the available literature, suggesting that its activity may be sensitive to experimental conditions.
Q4: Could the issue be with my experimental setup rather than the compound itself?
A4: Absolutely. Platelet aggregation assays are sensitive to numerous pre-analytical and analytical variables. Factors such as improper sample handling, incorrect reagent concentration, or issues with the aggregometer can all lead to a lack of response. Please refer to the detailed troubleshooting guide below.
Troubleshooting Guide
If you are observing a lack of platelet aggregation with this compound, systematically work through the following potential causes.
| Potential Problem | Possible Cause | Recommended Solution |
| Compound-Specific Issues | This compound is acting as an antagonist or partial agonist in your system. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations. 2. Run a Positive Control: Use a known potent agonist like PAF C-16 to confirm that the platelets are responsive. 3. Competitive Antagonism Assay: Pre-incubate platelets with this compound before adding PAF C-16 to see if it inhibits aggregation. |
| Species-specific differences in PAF receptor sensitivity. | Be aware that platelet sensitivity to PAF and its analogs varies significantly between species. For example, horse and rabbit platelets are highly sensitive to PAF C-16.[1] | |
| Reagent & Sample Preparation | Incorrect concentration of this compound. | Verify calculations and ensure accurate dilution of your stock solution. Prepare fresh dilutions for each experiment. |
| Degraded or improperly stored compound. | Store this compound as a lyophilized powder at -20°C. Once reconstituted, aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles. | |
| Poor quality Platelet-Rich Plasma (PRP). | 1. Blood Collection: Use a 19- or 21-gauge needle and discard the first few mL of blood to avoid tissue factor contamination. 2. Anticoagulant: Use 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). 3. PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Avoid excessive centrifugation speeds which can activate platelets. 4. Resting Period: Allow PRP to rest for at least 30 minutes at room temperature before use. | |
| Low platelet count in PRP. | Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using Platelet-Poor Plasma (PPP). | |
| Assay Conditions | Suboptimal temperature. | Ensure the aggregometer and samples are maintained at 37°C. |
| Inadequate stirring. | Use a stir bar in the cuvette and ensure it is rotating at the manufacturer's recommended speed (e.g., 900-1200 rpm). | |
| Incorrect baseline calibration. | Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation) from the same donor. | |
| Instrumentation | Aggregometer malfunction. | Ensure the light source is functioning correctly and the optics are clean. Consult the instrument manual for troubleshooting steps. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks. Use a 19- or 21-gauge needle to collect blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Gently invert the tubes several times to ensure proper mixing.
-
PRP Preparation: Centrifuge the blood tubes at 200 x g for 15-20 minutes at room temperature with the brake off.
-
PRP Isolation: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene (B1209903) tube.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature to pellet the remaining cells. The supernatant is the PPP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) with autologous PPP.
-
Resting: Allow the adjusted PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar to set the 100% aggregation baseline.
-
Pipette the same volume of adjusted PRP into another cuvette with a stir bar to set the 0% aggregation baseline.
-
-
Sample Preparation: In a new cuvette, add the adjusted PRP (e.g., 450 µL) and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
-
Initiation of Aggregation: Add the desired concentration of this compound or the control agonist (e.g., PAF C-16) to the cuvette and start recording the change in light transmission.
-
Data Recording: Record the aggregation curve for a set period, typically 5-10 minutes.
-
Analysis: Determine the maximum percentage of platelet aggregation.
Visualizations
Signaling Pathways and Workflows
References
Hexanolamino PAF C-16 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Hexanolamino PAF C-16. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in its original lyophilized powder form.[1] When stored under these conditions, it is stable for at least four years.[1]
Q2: How should I handle the shipping of this compound?
A2: The compound is shipped at room temperature in the continental US, though shipping conditions may vary for other locations.[1] Upon receipt, it is crucial to transfer it to the recommended -20°C storage for long-term stability.[1]
Q3: What is the proper procedure for reconstituting lyophilized this compound?
A3: To reconstitute, it is recommended to use a solvent in which this compound is soluble. For optimal results, it is advised to prepare fresh solutions for immediate use in experiments.
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound has been determined in several common laboratory solvents.[1] Please refer to the table below for specific concentrations.
Data Presentation: Storage and Solubility
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Long-Term Stability | ≥ 4 years (as lyophilized powder) | [1] |
| Solvent | Solubility | |
| DMF | 1.5 mg/ml | |
| DMSO | 0.5 mg/ml | |
| Ethanol (B145695) | 23 mg/ml | |
| PBS (pH 7.2) | 0.5 mg/ml |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the compound has been consistently stored at -20°C.
-
Ensure that reconstituted solutions are prepared fresh before each experiment. For in vivo experiments, it is highly recommended to use the working solution on the same day it is prepared.[2]
-
If using aqueous buffers like PBS, be aware of the lower solubility, which could affect the actual concentration in your experiment.
-
Issue 2: Difficulty in dissolving the lyophilized powder.
-
Possible Cause: Use of an inappropriate solvent or incorrect solvent volume.
-
Troubleshooting Steps:
-
Refer to the solubility table to select the most appropriate solvent for your desired concentration.
-
Ensure you are using a sufficient volume of the solvent to fully dissolve the compound.
-
Gentle vortexing or sonication may aid in dissolution, but be cautious to avoid degradation, especially with sensitive compounds.
-
Experimental Protocols
Protocol for Reconstitution of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Carefully open the vial in a clean, controlled environment.
-
Add the desired volume of a suitable solvent (e.g., Ethanol for a higher concentration stock solution) directly to the vial.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
For immediate use, dilute the stock solution to the final working concentration with the appropriate experimental buffer.
-
For short-term storage of stock solutions, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. While specific data for this compound is not available, ethanol stock solutions of the related compound, PAF C-16, are stable for up to 3 months at -70°C.
Visualizations
References
Optimizing Hexanolamino PAF C-16 concentration for maximum response
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Hexanolamino PAF C-16. Our goal is to help you optimize its concentration for a maximum and reproducible response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PAF C-16?
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16.[1][2] Unlike PAF C-16, which is a well-characterized agonist of the PAF receptor (PAFR), this compound exhibits mixed agonist and antagonist properties.[1][2] The nature of its effect is highly dependent on the experimental model, specifically the cell type and species being studied.[1][2]
Q2: What is the mechanism of action for PAF C-16 and its analogs?
PAF C-16 is a potent phospholipid mediator that binds to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR).[3][4] This binding triggers intracellular signaling cascades that can lead to a variety of cellular responses, including inflammation, platelet aggregation, and increased vascular permeability.[5] One of the key downstream pathways activated by PAFR is the MAPK/ERK signaling cascade.[3]
Q3: What are the storage and solubility guidelines for this compound?
For optimal stability, this compound, which is typically supplied as a lyophilized powder, should be stored at -20°C. Solubility can vary depending on the solvent. For example, it is soluble in ethanol (B145695) and PBS at specific concentrations.[1] Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Guide
Q4: I am not observing any response after treating my cells with this compound. What could be the issue?
There are several potential reasons for a lack of response:
-
Cell Type Specificity: The effect of this compound is highly cell-type and species-dependent.[1][2] In some systems, like human monocyte-derived macrophages, it acts as an antagonist, meaning it will inhibit the action of PAF C-16 rather than eliciting a response on its own.[1] Confirm whether your cell line expresses the PAF receptor and how this analog is expected to behave in that specific context.
-
Incorrect Concentration: The concentration of this compound is critical. You may be using a concentration that is too low to elicit a response or a concentration that is causing receptor desensitization. A dose-response experiment is essential to determine the optimal concentration for your specific cells.
-
Reagent Preparation: Ensure that the compound has been correctly reconstituted and is fully dissolved. Inadequate solubilization can lead to a lower effective concentration in your experiment.
Q5: The response to this compound is highly variable between my experiments. How can I improve reproducibility?
Variability in response can be attributed to several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and at a consistent confluency at the time of the experiment.
-
Inconsistent Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.
-
Dose-Dependent Effects: Be aware of the potential for dual agonist/antagonist effects at different concentrations, which has been observed with other PAF analogs.[6] A narrow optimal concentration range might be necessary for a consistent response.
Q6: How do I determine the optimal concentration of this compound for my experiment?
The most effective way to find the optimal concentration is to perform a dose-response experiment. This involves treating your cells with a range of concentrations of the compound and measuring the desired biological outcome.
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Curve
This protocol outlines a general workflow for determining the optimal concentration of this compound for a specific cell-based assay.
-
Cell Preparation:
-
Culture your cells of interest to the desired confluency in appropriate multi-well plates.
-
Ensure consistent cell numbers across all wells.
-
If applicable, serum-starve the cells for a defined period before treatment to reduce baseline signaling.
-
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Perform a serial dilution of the stock solution to create a range of working concentrations. It is advisable to start with a broad range (e.g., from nanomolar to micromolar) based on data for similar compounds.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the different concentrations of this compound to the respective wells.
-
Include appropriate controls: a vehicle-only control and, if investigating antagonistic effects, a positive control with PAF C-16.
-
-
Incubation:
-
Incubate the cells for the desired period to allow for a biological response. The incubation time will depend on the specific endpoint being measured.
-
-
Assay and Data Collection:
-
Perform the assay to measure your endpoint of interest (e.g., cytokine release, protein phosphorylation, cell proliferation).
-
Collect the data using an appropriate instrument (e.g., plate reader, microscope).
-
-
Data Analysis:
-
Plot the response as a function of the this compound concentration.
-
Use a suitable statistical software to fit the data to a dose-response curve and determine key parameters like EC50 (for agonists) or IC50 (for antagonists).
-
Data Presentation
Table 1: Exemplary Concentrations of PAF C-16 and Analogs in In Vitro Studies
| Compound | Concentration Range | Cell Type/System | Observed Effect | Reference |
| PAF C-16 | 0.5 - 1.5 µM | Neuronal Cultures | Concentration-dependent neuronal loss in PAFR-/- cells | [3] |
| PAGPC (analog) | ~3 logs less potent than PAF | Ramos B-cell line | Stimulated IgM production | [6] |
| This compound | Not specified | Human monocyte-derived macrophages | Antagonist (inhibits ROS production) | [1] |
| This compound | Not specified | Guinea pig platelets | Full agonist | [1] |
Visualizations
Caption: General PAF signaling pathway initiated by ligand binding.
Caption: Workflow for a dose-response experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Dose-dependent agonist and antagonist effects of the platelet-activating factor analogue 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing off-target effects of Hexanolamino PAF C-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential off-target effects of Hexanolamino PAF C-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16.[1] It is designed to interact with the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, immune responses, and platelet aggregation.[2][3][4]
Q2: What are the known on-target effects of this compound?
The on-target effects of this compound are complex and exhibit species and cell-type specificity. It can act as an antagonist, a partial agonist, or a full agonist at the PAF receptor.[1][5] For example, in human monocyte-derived macrophages, it acts as an antagonist, inhibiting the production of reactive oxygen species (ROS).[1][5] Conversely, it functions as a full agonist in guinea pig platelets.[1][5]
Q3: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound are not extensively documented, potential off-target effects can be inferred from the broad signaling pathways activated by the PAF receptor. Unintended activation or inhibition of these pathways in non-target cells or tissues could lead to:
-
Pro-inflammatory responses: Unwanted activation of immune cells, leading to the release of inflammatory mediators.[4]
-
Thrombotic events: Off-target activation of platelets could increase the risk of thrombosis.[4]
-
Cardiovascular effects: Modulation of vascular permeability and blood pressure.
-
Cell proliferation and survival: Activation of MAPK and other signaling pathways can influence cell growth and apoptosis.[6]
Q4: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.
-
Use of appropriate controls: Include negative controls (vehicle only) and positive controls (a known PAFR agonist/antagonist) in your experiments.
-
Cell-type specific validation: Confirm the expected on-target activity (agonist or antagonist) in your specific cell line or model system before proceeding with large-scale experiments.
-
Selectivity profiling: If resources permit, screen this compound against a panel of related lipid signaling receptors to assess its selectivity.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results between different cell lines.
-
Possible Cause: As documented, this compound exhibits species- and cell-type-specific activity.[1][5] The expression levels of the PAF receptor and the specific G-protein coupling (Gq, Gi, G12/13) can vary significantly between cell types, leading to different functional outcomes.[2][7]
-
Troubleshooting Steps:
-
Confirm PAFR Expression: Verify the expression of the PAF receptor in your cell lines of interest using techniques like qPCR, Western blot, or flow cytometry.
-
Characterize the Functional Response: Perform a dose-response curve in each cell line to determine the EC50 (for agonist activity) or IC50 (for antagonist activity). This will establish the baseline pharmacology in your system.
-
Consult the Literature: Review publications that have used the same or similar cell lines to understand the expected PAF receptor signaling pathways.
-
Problem 2: Observing cellular responses in PAFR-negative control cells.
-
Possible Cause: This could indicate a true off-target effect, where this compound is interacting with another receptor or cellular component. Lipid-like molecules can sometimes have non-specific membrane effects at higher concentrations.
-
Troubleshooting Steps:
-
Verify PAFR Knockout/Knockdown: If using a knockout/knockdown cell line, confirm the absence of PAFR expression.
-
Titrate the Compound: Perform a wide dose-response of this compound in the PAFR-negative cells to see if the effect is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated PAFR Antagonist: Treat the PAFR-negative cells with a known, structurally different PAFR antagonist. If the unexpected response is still observed with this compound but not the other antagonist, it points towards an off-target effect specific to the chemical structure of this compound.
-
Problem 3: My results suggest both agonist and antagonist activity in the same experiment.
-
Possible Cause: This could be due to the partial agonist nature of this compound in some systems. A partial agonist can act as an agonist in the absence of the full agonist and as a competitive antagonist in its presence.
-
Troubleshooting Steps:
-
Competitive Binding Assay: Perform a competitive binding assay with a radiolabeled PAFR ligand to determine if this compound is competing for the same binding site as the endogenous ligand.
-
Functional Assay with a Full Agonist: Co-treat your cells with a saturating concentration of a full PAFR agonist (like PAF C-16) and increasing concentrations of this compound. If this compound is a partial agonist, you should observe a decrease in the maximal response of the full agonist.
-
Data Presentation
Table 1: Species- and Cell-Type-Specific Activity of this compound
| Species | Cell Type | Observed Activity | Reference |
| Human | Monocyte-derived Macrophages | Antagonist | [1][5] |
| Guinea Pig | Platelets | Full Agonist | [1][5] |
| Guinea Pig | Macrophages | Partial Agonist | [1][5] |
| Rabbit | Platelets | Partial Agonist | [1][5] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine On-Target PAFR Activation
This protocol measures the intracellular calcium influx, a key downstream event of PAFR activation via the Gq pathway.[2][8]
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Wash the cells once with Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound and any controls (e.g., PAF C-16 as a positive control, vehicle as a negative control) in HBSS.
-
-
Assay Measurement:
-
Place the 96-well plate in a fluorescence plate reader capable of kinetic reads.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the 2X compound solutions to the wells and immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Reactive Oxygen Species (ROS) Production Assay
This protocol is useful for assessing both on-target (in relevant immune cells) and potential off-target (in other cell types) effects related to oxidative stress.
-
Cell Preparation:
-
Plate cells in a white, 96-well plate and allow them to adhere.
-
-
Probe Loading:
-
Load the cells with a ROS-sensitive probe, such as L-012 for chemiluminescence detection of superoxide.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound, a positive control (e.g., PMA or PAF C-16), and a vehicle control.
-
-
Measurement:
-
Immediately measure the chemiluminescence using a plate reader. For kinetic studies, take readings at regular intervals.
-
-
Data Analysis:
-
Quantify the total or peak chemiluminescence signal for each condition.
-
Compare the ROS production induced by this compound to the controls.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients | MDPI [mdpi.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
Cell viability issues with high concentrations of Hexanolamino PAF C-16
Welcome to the technical support center for Hexanolamino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions, particularly those related to cell viability at high concentrations of this bioactive lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is characterized by a hexanolamine group in its structure. This compound exhibits mixed agonist and antagonist properties at the PAF receptor (PAFR), depending on the cell type and species. For instance, it can act as an antagonist in human monocyte-derived macrophages while functioning as a partial or full agonist in rabbit and guinea pig platelets and macrophages.[1]
Q2: We are observing decreased cell viability at high concentrations of this compound. Is this an expected outcome?
Yes, it is not unexpected to observe a dose-dependent decrease in cell viability at high concentrations of this compound. High concentrations of PAF and its analogs can induce cytotoxic effects, potentially leading to apoptosis or other forms of cell death.[2][3]
Q3: What are the potential mechanisms behind the observed cytotoxicity at high concentrations?
The cytotoxicity of high concentrations of PAF analogs like this compound can be mediated through two main pathways:
-
PAF Receptor (PAFR)-Dependent Signaling: Activation of the PAFR, a G-protein coupled receptor, can trigger various intracellular signaling cascades. At high concentrations, prolonged or excessive activation of these pathways can lead to apoptosis.[4][5] These pathways can involve the activation of phospholipases, MAP kinases, and the release of secondary messengers that can initiate programmed cell death.
-
PAF Receptor (PAFR)-Independent Mechanisms: At higher concentrations, PAF and its analogs may exert cytotoxic effects that are not mediated by the PAFR. This can involve direct physical effects on the cell membrane, leading to a loss of integrity and subsequent cell death. Some studies suggest that PAF can induce apoptosis independently of its G-protein coupled receptor.[3]
Q4: How should I prepare and handle this compound for cell culture experiments?
This compound is typically supplied as a lyophilized powder.[1] Due to its lipid nature, careful solubilization is crucial for reproducible results. It is recommended to first dissolve the compound in an organic solvent like ethanol (B145695), DMSO, or DMF before preparing the final working concentrations in your cell culture medium.[1] Always prepare fresh dilutions for each experiment to ensure the stability and activity of the compound.
Q5: What are some critical controls to include in my experiments to validate the observed cytotoxicity?
To ensure that the observed decrease in cell viability is a specific effect of this compound, it is essential to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., ethanol, DMSO) used to dissolve the this compound to rule out any solvent-induced toxicity.
-
Untreated Control: A population of cells that does not receive any treatment serves as a baseline for normal cell viability.
-
Positive Control for Cytotoxicity: A well-characterized cytotoxic agent can be used to ensure that your cell viability assay is performing as expected.
-
PAFR Antagonist (for mechanistic studies): To determine if the cytotoxicity is PAFR-dependent, you can pre-treat cells with a specific PAFR antagonist before adding this compound.
Troubleshooting Guide: Cell Viability Issues
This guide provides a structured approach to troubleshoot common issues encountered when observing decreased cell viability with high concentrations of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability results between replicates. | Inconsistent Solubilization: The compound may not be fully dissolved or may be precipitating in the culture medium. | Prepare a fresh stock solution in an appropriate organic solvent (e.g., ethanol). Ensure thorough vortexing. When making working dilutions, add the stock solution to the medium dropwise while gently vortexing to prevent precipitation. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Use a cell counter to ensure accurate and consistent cell seeding density in all wells of your microplate. | |
| No dose-dependent effect on cell viability is observed. | Suboptimal Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect. | Perform a broad-range dose-response experiment to determine the effective concentration range for your specific cell line. |
| Cell Line Insensitivity: The cell line you are using may be resistant to the cytotoxic effects of this compound. | If possible, test the compound on a different cell line known to be responsive to PAF or its analogs. | |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Store the stock solution at the recommended temperature (-20°C) and protect it from light. Prepare fresh working solutions for each experiment. | |
| High background cytotoxicity in the vehicle control. | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high for your cells. | Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Perform a solvent toxicity test beforehand. |
| Unexpectedly high cell death even at low concentrations. | Cell Health Issues: The cells may be unhealthy or stressed even before the treatment. | Ensure you are using cells from a low passage number and that they are in the logarithmic growth phase. Regularly check for signs of contamination (e.g., mycoplasma). |
| Incorrect Compound Concentration: There might be an error in the calculation of the stock or working solution concentrations. | Double-check all calculations for dilutions. If possible, have another researcher verify the calculations. |
Data Summary
The following table summarizes the dose-dependent effect of this compound on the viability of Human Fibrosarcoma (HT1080) and Human Umbilical Vein Endothelial Cells (HUVEC) after a 12-hour treatment. The data is based on a graphical representation from a research publication.[6]
| Concentration (µM) | HT1080 Cell Viability (%) | HUVEC Cell Viability (%) |
| 0 | 100 | 100 |
| 25 | ~85 | ~90 |
| 50 | ~60 | ~75 |
| 75 | ~40 | ~55 |
| 100 | ~25 | ~30 |
Note: The cell viability percentages are estimated from the provided graphical data and represent approximate values.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for the solubilization and dilution of this compound for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol (or DMSO/DMF)
-
Sterile, pyrogen-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Calculate the volume of solvent required to achieve the desired stock concentration (Molecular Weight of this compound is approximately 579.8 g/mol ). c. Add the appropriate volume of anhydrous ethanol (or DMSO/DMF) to the vial. d. Vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store at -20°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. To prepare the final working concentrations, perform serial dilutions of the stock solution in pre-warmed cell culture medium. d. When diluting, add the stock solution to the medium dropwise while gently vortexing the medium to ensure rapid and even dispersion and to minimize precipitation. e. Use the freshly prepared working solutions immediately for your experiments.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.
Materials:
-
Cells of interest (e.g., HT1080, HUVEC)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Cell Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the freshly prepared this compound working solutions at various concentrations to the respective wells. c. Include vehicle control and untreated control wells. d. Incubate the plate for the desired treatment period (e.g., 12, 24, or 48 hours).
-
MTT Assay: a. Following the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution. f. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability).
Visualizations
Caption: Signaling pathways of high-concentration this compound leading to cell death.
Caption: General workflow for assessing cell viability with this compound using an MTT assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 3. Platelet activating factor-induced neuronal apoptosis is initiated independently of its G-protein coupled PAF receptor and is inhibited by the benzoate orsellinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor (PAF) enhances apoptosis induced by ultraviolet radiation in corneal epithelial cells through cytochrome c-caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
Interpreting agonist vs antagonist activity of Hexanolamino PAF C-16
Here is a technical support guide for interpreting the activity of Platelet-Activating Factor (PAF) receptor ligands, with a focus on structural analogs like Hexanolamino PAF C-16.
This guide provides troubleshooting and experimental guidance for researchers characterizing novel compounds targeting the Platelet-Activating Factor (PAF) receptor. The content is structured to help interpret whether a compound, such as the hypothetical "this compound," acts as an agonist or an antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of a PAF structural analog like this compound?
A1: Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in inflammation, platelet aggregation, and allergic reactions.[1][2] Its structure consists of an alkyl ether at the sn-1 position, an acetyl group at sn-2, and a phosphocholine (B91661) headgroup at sn-3 of a glycerol (B35011) backbone.[3] Structural analogs where the sn-2 acetyl group is replaced by a larger, non-hydrolyzable group often act as competitive antagonists at the PAF receptor (PAFR).[4][5][6] Therefore, a compound like "this compound" is likely designed as a PAF receptor antagonist. However, experimental validation is essential, as some analogs can exhibit partial agonist or mixed agonist/antagonist activity depending on the concentration and cell system used.[5][7]
Q2: My potential PAF antagonist shows weak agonist activity at high concentrations. Is this expected?
A2: Yes, this is a known phenomenon for some PAF receptor antagonists.[5] For example, the well-characterized antagonist CV-3988 can induce platelet aggregation and secretion at concentrations above 50 µM.[5] This could be due to several factors, including non-specific membrane effects at high concentrations or weak partial agonism that only becomes apparent when the compound occupies a large fraction of receptors. It is crucial to determine the concentration window where the compound exhibits purely antagonistic effects.
Q3: How do I confirm that my compound's effect is specifically through the PAF receptor?
A3: To confirm specificity, you should demonstrate that your compound competitively inhibits the binding of a known PAF receptor ligand (like ³H-PAF) and selectively blocks PAF-induced functional responses.[6][8] The antagonist should not inhibit cellular responses induced by other agonists that act through different receptors (e.g., ADP, collagen, or thrombin in platelet aggregation assays).[6] For example, CV-3988 was shown to inhibit PAF-induced platelet aggregation but not aggregation induced by ADP or collagen at similar concentrations.[6]
Q4: I am not observing any inhibition of PAF-induced platelet aggregation with my compound. What are the possible reasons?
A4: There are several potential reasons for a lack of inhibitory effect:
-
Compound Insolubility: PAF analogs can be highly lipophilic. Ensure your compound is fully dissolved in the assay buffer. Using a carrier like BSA or ethanol (B145695) (at a low final concentration) may be necessary.
-
Incorrect Concentration Range: You may be testing at concentrations that are too low. PAF antagonists have a wide range of potencies. Perform a wide dose-response curve, starting from nanomolar and going up to high micromolar ranges.
-
Compound Instability: The compound may be degrading in the aqueous buffer. Assess stability over the time course of your experiment.
-
Assay System Insensitivity: The concentration of PAF used to stimulate the platelets might be too high (supra-maximal). This can make it difficult to see competitive antagonism. Use a PAF concentration that gives a sub-maximal response (e.g., the EC₅₀ concentration).
-
Species Differences: PAF receptor pharmacology can differ between species. For instance, platelets from rats and mice lack a functional PAF receptor and do not aggregate in response to PAF.[8] Ensure your experimental model (e.g., human, rabbit, or guinea pig platelets) is appropriate.[8]
Quantitative Data on PAF Receptor Antagonists
The following table summarizes inhibitory constants for well-characterized PAF receptor antagonists, providing a benchmark for comparison.
| Compound | Assay Type | Species | IC₅₀ / Kᵢ Value | Reference |
| CV-3988 | [³H]PAF Binding | Rabbit Platelets | IC₅₀: 7.9 x 10⁻⁸ M | [8] |
| [³H]PAF Binding | Human Platelets | IC₅₀: 1.6 x 10⁻⁷ M | [8] | |
| PAF-induced Aggregation | Rabbit Platelets | - | [6] | |
| CV-6209 | PAF-induced Aggregation | Rabbit Platelets | IC₅₀: 75 nM | [9] |
| PAF-induced Aggregation | Human Platelets | IC₅₀: 170 nM | [9] | |
| WEB 2086 (Apafant) | [³H]PAF Binding | Human Platelets | Kᵢ: 9.9 nM | [9] |
| TCV-309 | [³H]PAF Binding | Rabbit Platelets | IC₅₀: 27 nM | [9] |
| PAF-induced Aggregation | Rabbit Platelets | IC₅₀: 33 nM | [9] | |
| PAF-induced Aggregation | Human Platelets | IC₅₀: 58 nM | [9] |
Signaling Pathways & Experimental Workflows
PAF Receptor Signaling Pathway
Activation of the PAF receptor, a G-protein coupled receptor (GPCR), triggers multiple downstream signaling cascades.[10][11] Antagonists work by blocking the initial binding of PAF to this receptor.
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CV-3988, an antagonist of platelet-activating factor (PAF), on washed rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent agonist and antagonist effects of the platelet-activating factor analogue 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
Hexanolamino PAF C-16 quality control and purity assessment
Welcome to the technical support center for Hexanolamino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this platelet-activating factor (PAF) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is characterized by the formal name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine.[1][2] It is known to exhibit mixed agonist and antagonist properties at the PAF receptor (PAFR), depending on the cell type and experimental conditions.[1][2]
Q2: What are the typical specifications for this product?
This compound is typically supplied as a lyophilized powder with a purity of ≥98%.[1] For detailed specifications, please refer to the table below.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C.[2] The product is shipped at room temperature for continental US deliveries, but this may vary for other locations.[2] With proper storage, it has a stability of at least four years.[2]
Q4: In which solvents is this compound soluble?
The solubility of this compound has been determined in several common laboratory solvents. Please see the data table for specific concentrations. It is important to note that solubility can vary, and it is recommended to prepare fresh solutions for your experiments.[2]
Q5: Is this compound for human or veterinary use?
No, this product is intended for research use only and is not for human or veterinary use.[1]
Product Specification Data
| Parameter | Specification |
| Formal Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine |
| CAS Number | 137566-83-7 |
| Molecular Formula | C30H62NO7P |
| Formula Weight | 579.8 g/mol |
| Purity | ≥98% |
| Formulation | A lyophilized powder |
| Storage | -20°C |
| Stability | ≥ 4 years |
| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected biological activity (agonist vs. antagonist effects).
-
Question: Why am I observing both agonist and antagonist effects, or results that differ from expected outcomes?
-
Answer: this compound is known to have mixed agonist/antagonist properties that are cell-type dependent.[1][2]
-
In human monocyte-derived macrophages, it acts as an antagonist. [2]
-
In rabbit platelets and guinea pig macrophages, it is a partial agonist. [2]
-
In guinea pig platelets, it is a full agonist. [2]
-
Troubleshooting Steps:
-
Confirm Cell Line/Type: Ensure the cell type you are using is well-characterized in its response to PAF analogs.
-
Dose-Response Curve: Perform a dose-response experiment to determine the activity profile in your specific system. Some PAF analogs can exhibit agonistic effects at high concentrations and antagonistic effects at lower concentrations.
-
Receptor Expression: Verify the expression levels of the PAF receptor in your cell model, as this can influence the observed activity.
-
-
Issue 2: Difficulty dissolving the compound or precipitation in media.
-
Question: My this compound is not dissolving properly or is precipitating out of my cell culture media. What should I do?
-
Answer: As a lipid-based molecule, this compound can be challenging to dissolve in aqueous solutions.
-
Troubleshooting Steps:
-
Use of Organic Solvents: First, dissolve the lyophilized powder in an appropriate organic solvent such as ethanol, DMSO, or DMF at the recommended concentrations (see solubility data).[2]
-
Serial Dilutions: Prepare a concentrated stock solution in the organic solvent and then make serial dilutions into your aqueous buffer or cell culture medium. Ensure vigorous mixing during dilution.
-
Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells. A solvent control should always be included in your experimental design.
-
Sonication: Gentle sonication of the stock solution may aid in dissolving the compound.
-
-
Issue 3: High background or no signal in bioassays.
-
Question: I am not seeing a clear signal or am observing high background noise in my functional assays (e.g., calcium mobilization, cytokine release).
-
Answer: This can be due to a variety of factors, from reagent quality to experimental setup.
-
Troubleshooting Steps:
-
Purity Check: If you suspect degradation of the compound, a purity check via Thin Layer Chromatography (TLC) can be a quick qualitative assessment.
-
Cell Viability: Ensure that the concentrations of this compound and any solvents used are not affecting cell viability. Perform a cell viability assay (e.g., MTS or ATP-based assay) in parallel.
-
Positive and Negative Controls: Always include a known PAF receptor agonist (like PAF C-16) as a positive control and a vehicle-only control. A PAF receptor antagonist can also be used to confirm specificity.
-
Assay Optimization: Optimize incubation times, cell density, and reagent concentrations for your specific assay.
-
-
Experimental Protocols
Protocol 1: Quality Control and Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a general method for the qualitative assessment of this compound purity.
-
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: A common solvent system for phospholipids (B1166683) is chloroform:methanol:water (e.g., 65:25:4, v/v/v). This may need to be optimized.
-
Visualization reagent: Iodine vapor or a phosphate-specific stain (e.g., molybdenum blue).
-
This compound sample and a reference standard.
-
-
Methodology:
-
Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.
-
Dissolve a small amount of this compound in an appropriate solvent (e.g., chloroform:methanol 2:1).
-
Spot the sample and the reference standard onto the baseline of the TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using iodine vapor or the phosphate-specific stain.
-
Purity is assessed by the presence of a single spot corresponding to the reference standard.
-
Protocol 2: Cell Viability Assessment
This protocol outlines a general method for assessing the effect of this compound on cell viability using a tetrazolium-based (e.g., MTS) assay.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent
-
Plate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest concentration of the compound).
-
Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Quality Control Workflow for this compound.
References
Technical support for Hexanolamino PAF C-16 from suppliers
Welcome to the technical support center for Hexanolamino PAF C-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and specific Platelet-Activating Factor (PAF) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16.[1] It is characterized by its mixed agonist/antagonist properties, which are dependent on the cell type and species being studied.[1] In human monocyte-derived macrophages, it acts as a PAF receptor antagonist, inhibiting the production of reactive oxygen species (ROS).[1] Conversely, it exhibits partial agonist activity in rabbit platelets and guinea pig macrophages, and full agonist activity in guinea pig platelets.[1] Its primary applications in research include the investigation of PAF receptor signaling, inflammation, platelet aggregation, and as a tool to elucidate the physiological and pathological roles of PAF.
Q2: How should I store and handle this compound?
This compound is supplied as a lyophilized powder and should be stored at -20°C.[1] For long-term storage, it is stable for at least four years at this temperature.[1] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation. It is recommended to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for reconstituting this compound?
The solubility of this compound varies depending on the solvent.[1] The following table summarizes the solubility data provided by suppliers.
| Solvent | Solubility |
| Ethanol (B145695) | 23 mg/mL |
| DMF | 1.5 mg/mL |
| DMSO | 0.5 mg/mL |
| PBS (pH 7.2) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[1]
It is crucial to choose a solvent that is compatible with your specific experimental setup and cell type. For cell-based assays, it is advisable to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it to the final working concentration in your aqueous experimental buffer or media. Ensure the final concentration of the organic solvent is low enough to not affect cell viability or function.
Q4: What is the molecular weight and chemical formula of this compound?
The molecular formula of this compound is C₃₀H₆₂NO₇P, and its molecular weight is 579.8 g/mol .[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no biological response | Degradation of the compound: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Ensure the compound is stored at -20°C and aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. | |
| Cell-specific activity: this compound has mixed agonist/antagonist properties. The expected response (or lack thereof) may be specific to the cell line and species you are using. | Review the literature to confirm the expected activity in your experimental model.[1] Consider using a different cell line to confirm the bioactivity of your compound stock. | |
| Solubility issues: The compound may have precipitated out of solution, especially in aqueous buffers at higher concentrations. | Prepare fresh dilutions for each experiment. If you observe any precipitate, gently warm the solution and vortex. Consider using a carrier protein like BSA to improve solubility in aqueous solutions. | |
| High background or off-target effects | Solvent toxicity: The organic solvent used to dissolve this compound may be toxic to the cells at the final concentration. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect. Aim for a final solvent concentration of <0.1%. |
| Non-specific binding: At high concentrations, the compound may bind to other receptors or proteins, leading to off-target effects. | Perform a dose-response experiment to find the lowest effective concentration. | |
| Difficulty reproducing results | Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Standardize your cell culture conditions. Use cells within a consistent passage number range and seed them at a consistent density. |
| Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variable results. | Follow a detailed, standardized protocol for all experiments. |
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments involving this compound.
Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.[2][3]
Objective: To measure the effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
PAF C-16 (as an agonist)
-
Aggregometer
-
Saline solution (0.9% NaCl)
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes.
-
-
Instrument Calibration:
-
Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
-
Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for 5 minutes to equilibrate.
-
To test for antagonist activity, add 50 µL of the desired concentration of this compound (or vehicle control) and incubate for 5 minutes.
-
Initiate aggregation by adding a known concentration of PAF C-16.
-
To test for agonist activity, add 50 µL of the desired concentration of this compound directly to the equilibrated PRP.
-
Record the change in light transmission for at least 5 minutes.
-
Reactive Oxygen Species (ROS) Production Assay
This protocol is based on a luminol-based chemiluminescence assay.[4][5][6]
Objective: To determine the effect of this compound on ROS production in macrophages.
Materials:
-
Human monocyte-derived macrophages (or other relevant cell type)
-
This compound
-
PAF C-16 (as a stimulant)
-
Horseradish peroxidase (HRP)
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminometer or plate reader with chemiluminescence detection
Procedure:
-
Cell Preparation:
-
Plate macrophages in a white, clear-bottom 96-well plate and culture overnight.
-
-
Assay Reagent Preparation:
-
Prepare a working solution of luminol and HRP in HBSS.
-
-
Assay:
-
Wash the cells once with HBSS.
-
Add the luminol/HRP working solution to each well.
-
To test for antagonist activity, add the desired concentration of this compound (or vehicle) and incubate for 10-15 minutes.
-
Stimulate ROS production by adding PAF C-16.
-
To test for agonist activity, add the desired concentration of this compound directly to the wells.
-
Immediately measure the chemiluminescence at regular intervals for at least 30 minutes.
-
Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium mobilization using a fluorescent indicator.[7][8]
Objective: To assess the effect of this compound on intracellular calcium levels.
Materials:
-
Adherent cells expressing the PAF receptor
-
This compound
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
HBSS with 20 mM HEPES
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes and allow them to adhere.
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-45 minutes.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage and maintain at 37°C.
-
Acquire a baseline fluorescence signal.
-
Add the desired concentration of this compound (or PAF C-16 as a positive control) to the dish.
-
Record the changes in fluorescence intensity over time.
-
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR), initiating a cascade of intracellular signaling events.[9][10][11][12] This can lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including inflammation, platelet aggregation, and cell proliferation.[10]
Caption: Simplified PAF receptor signaling cascade.
Experimental Workflow for Investigating Antagonist Activity
This workflow outlines the general steps for determining if this compound acts as an antagonist in a specific experimental system.
Caption: Workflow for antagonist activity assessment.
Logical Flow for Troubleshooting Inconsistent Results
This diagram provides a logical approach to troubleshooting when experimental results are not reproducible.
Caption: Troubleshooting flowchart for inconsistent data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid bioassay to measure early reactive oxygen species production in Arabidopsis leave tissue in response to living Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hexanolamino PAF C-16 and PAF C-16 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hexanolamino PAF C-16 and the well-characterized Platelet-Activating Factor (PAF) C-16. The information presented herein is intended to assist researchers in selecting the appropriate molecule for their specific functional assays by highlighting the key differences in their biological activities and providing the necessary experimental context.
Introduction to the Molecules
PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator involved in a wide range of physiological and pathological processes.[1] As a powerful activator of the PAF receptor (PAFR), a G-protein coupled receptor, it triggers platelet aggregation, inflammation, and allergic responses.[2][3][4] Its signaling cascade involves the activation of various downstream pathways, including the PI3K-ERK1/2 and MAPK/MEK/ERK pathways.[2][5]
This compound is a synthetic analog of PAF C-16, characterized by a modification in its polar head group. This structural alteration results in mixed agonist/antagonist properties, which are dependent on the specific cell type and species being investigated.[6][7] This unique pharmacological profile makes it a valuable tool for dissecting the intricacies of PAF receptor signaling and function.
Comparative Functional Data
The functional responses elicited by this compound and PAF C-16 differ significantly across various cell types. The following tables summarize the available quantitative and qualitative data from key functional assays.
| Functional Assay | Cell Type | PAF C-16 Activity | This compound Activity | Reference |
| Platelet Aggregation | Guinea Pig Platelets | Full Agonist | Full Agonist | [6] |
| Platelet Aggregation | Rabbit Platelets | Full Agonist | Partial Agonist | [8] |
| Superoxide (B77818) Anion Generation | Guinea Pig Macrophages | Agonist | Partial Agonist | [8] |
| Reactive Oxygen Species (ROS) Production | Human Monocyte-derived Macrophages | Agonist | Antagonist (inhibits PAF C-16 induced ROS) | [6][7] |
Potency Comparison in Different Cell Systems
A key distinguishing feature between the two molecules is their relative potency in different cell lineages.
| Parameter | PAF C-16 | This compound | Reference |
| Relative Potency | More potent in platelets than in macrophages | More potent in macrophages than in platelets | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for the functional assays cited in this guide.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the clumping of platelets.
Methodology:
-
Platelet Preparation: Isolate platelets from whole blood (e.g., from rabbit or guinea pig) by differential centrifugation. Wash the platelet pellet and resuspend in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.
-
Aggregation Measurement: Use a platelet aggregometer to monitor changes in light transmission through the platelet suspension. An increase in light transmission corresponds to platelet aggregation.
-
Assay Procedure:
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvette with constant stirring.
-
Add the agonist (PAF C-16 or this compound) at various concentrations.
-
Record the change in light transmission over time to determine the rate and extent of aggregation.
-
-
Data Analysis: Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each compound. For partial agonists, the maximal aggregation achieved will be lower than that of a full agonist.
Neutrophil Activation Assays
Neutrophil activation can be assessed by measuring various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
1. Chemotaxis Assay (Boyden Chamber Assay):
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.
-
Procedure:
-
Place the chemoattractant (PAF C-16 or this compound) in the lower compartment.
-
Add the isolated neutrophils to the upper compartment.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2.
-
-
Quantification: After incubation, count the number of neutrophils that have migrated through the membrane to the lower compartment using a microscope.
2. Reactive Oxygen Species (ROS) Production Assay (Luminol-based Chemiluminescence):
Methodology:
-
Neutrophil Preparation: Isolate neutrophils as described above.
-
Assay Principle: This assay measures the production of ROS, such as superoxide anion, through the oxidation of luminol, which results in the emission of light.
-
Procedure:
-
In a microplate, combine the isolated neutrophils, luminol, and horseradish peroxidase (to enhance the signal).
-
Stimulate the cells with PAF C-16 or this compound.
-
Immediately measure the light emission (chemiluminescence) over time using a luminometer.
-
-
Data Analysis: The intensity of the chemiluminescence is proportional to the amount of ROS produced.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of PAF C-16 and a general workflow for a platelet aggregation assay.
Caption: PAF C-16 Signaling Pathway.
Caption: Platelet Aggregation Assay Workflow.
Conclusion
The choice between this compound and PAF C-16 for functional assays should be guided by the specific research question. PAF C-16 serves as a potent, broad-spectrum agonist for studying the general effects of PAF receptor activation. In contrast, this compound is a more nuanced tool. Its species- and cell-type-dependent mixed agonist/antagonist profile allows for the investigation of PAF receptor subtypes, biased agonism, and the development of selective PAF receptor modulators. For instance, its antagonistic activity in human macrophages makes it a candidate for studying the role of PAF in inflammatory responses in this specific cell type, without the confounding effects of broad platelet activation. Researchers should carefully consider the cellular context of their experiments to leverage the unique properties of each of these valuable pharmacological agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Hexanolamino PAF C-16 versus other PAF receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various Platelet-Activating Factor (PAF) receptor antagonists, with a special focus on the unique characteristics of Hexanolamino PAF C-16. The information is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate compounds for research and drug development.
Introduction to PAF and its Receptor Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, PAF receptor antagonists are a critical class of compounds for investigating the roles of PAF in disease and for the development of novel therapeutics.
This guide will explore the efficacy of several prominent PAF receptor antagonists, comparing their inhibitory activities through quantitative data. A notable compound, This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine), will also be discussed. While sometimes referred to as an antagonist, it is more accurately described as a partial agonist , exhibiting both agonistic and antagonistic properties depending on the biological context. This dual activity makes it a unique tool for studying PAF receptor signaling.
Quantitative Comparison of PAF Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of several well-characterized PAF receptor antagonists from various chemical classes. These values are crucial for comparing the relative efficacy of these compounds in different experimental settings.
| Antagonist | Chemical Class | Assay | Species/System | IC50 (µM) | Ki (µM) |
| This compound | Phospholipid analogue | Partial Agonist (Platelet Aggregation) | Rabbit Platelets | - | - |
| WEB 2086 (Apafant) | Thieno-triazolodiazepine | PAF-induced Platelet Aggregation | Human Platelets | 0.17[1] | - |
| PAF-induced Neutrophil Aggregation | Human Neutrophils | 0.36[1] | - | ||
| [3H]PAF Binding | Human Platelets | - | 0.0163[2] | ||
| [3H]PAF Binding | Human PAF Receptors | - | 0.0099[3][4] | ||
| CV-3988 | Thiazolium derivative | [3H]PAF Binding | Rabbit Platelets | 0.079[5] | 0.12[5] |
| [3H]PAF Binding | Human Platelets | 0.16[5] | - | ||
| [3H]PAF Binding | Guinea-pig Platelets | 0.18[5] | - | ||
| PAF-induced Platelet Aggregation | Rabbit Platelets | 1.1[6] | 0.872[7] | ||
| BN 52021 (Ginkgolide B) | Terpene Lactone | PAF-induced Platelet Aggregation | Human Platelets | 3.6[8] | - |
| [3H]PAF Binding | Human Neutrophils | - | 1.3[9][10] | ||
| ABT-491 | Indole carboxamide | [3H]PAF Binding | Human Platelets | - | 0.0006[11] |
| SR27417A | Phenyl-imidazopyridine | PAF Receptor Binding | Rabbit Platelets | - | >5x PAF[12] |
| Rupatadine | Piperidinyl-pyridine | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 0.26[13] | - |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as radioligand concentration, tissue preparation, and buffer composition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
Platelet Aggregation Inhibition Assay
This in vitro assay is a fundamental method for assessing the functional antagonism of PAF receptor antagonists.
Objective: To determine the concentration of an antagonist required to inhibit PAF-induced platelet aggregation by 50% (IC50).
Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelets in an aggregometer. When platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with a specific volume of PRP and a magnetic stir bar into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a known concentration of the PAF receptor antagonist to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (the agonist).
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to the maximal aggregation in the absence of the antagonist (control).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Radioligand Receptor Binding Assay
This assay directly measures the affinity of an antagonist for the PAF receptor.
Objective: To determine the inhibition constant (Ki) of an antagonist for the PAF receptor.
Principle: A radiolabeled PAF receptor ligand (e.g., [3H]PAF) is incubated with a source of PAF receptors (e.g., platelet membranes or cells expressing the receptor). The binding of the radioligand is then competed with increasing concentrations of the unlabeled antagonist.
Procedure:
-
Membrane Preparation:
-
Isolate platelets from whole blood as described above.
-
Lyse the platelets in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet several times to remove cytosolic components.
-
Resuspend the membranes in a suitable assay buffer.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled PAF ligand, and varying concentrations of the unlabeled antagonist.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled PAF).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Models of PAF-Induced Inflammation
These models are used to assess the efficacy of PAF receptor antagonists in a whole-animal system.
1. PAF-Induced Paw Edema in Mice:
-
Procedure: Inject a small volume of PAF solution into the plantar surface of a mouse's hind paw. Inject a control group with saline. Measure the paw volume or thickness at various time points after the injection using a plethysmometer or calipers. To test an antagonist, administer it (e.g., orally or intraperitoneally) at a specific time before the PAF injection.[14][15]
-
Evaluation: A reduction in the increase in paw volume in the antagonist-treated group compared to the control group indicates anti-inflammatory activity.
2. PAF-Induced Bronchoconstriction in Guinea Pigs:
-
Procedure: Anesthetize a guinea pig and measure its baseline airway resistance. Administer PAF intravenously or via inhalation to induce bronchoconstriction, which is measured as an increase in airway resistance. To test an antagonist, administer it prior to the PAF challenge.[16][17][18]
-
Evaluation: The ability of the antagonist to prevent or reverse the PAF-induced increase in airway resistance demonstrates its efficacy in this model of airway hyperreactivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by PAF and a typical workflow for the evaluation of PAF receptor antagonists.
Caption: Platelet-Activating Factor (PAF) Signaling Pathway.
Caption: Experimental Workflow for PAF Receptor Antagonist Evaluation.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ginkgolide B | CAS 15291-77-7 | BN 52021 | Tocris Bioscience [tocris.com]
- 10. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of selected antiinflammatory agents and other drugs on zymosan, arachidonic acid, PAF and carrageenan induced paw edema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preliminary studies on phospholipase A2-induced mouse paw edema as a model to evaluate antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Suppression of PAF-induced bronchoconstriction in the guinea-pig by oxatomide: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Hexanolamino PAF C-16 for the Platelet-Activating Factor Receptor (PAFR)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Hexanolamino PAF C-16 and other common alternatives for studying the Platelet-Activating Factor Receptor (PAFR). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of pharmacological tools for PAFR research.
Introduction to this compound
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is characterized by a hexanolamine group in the phosphocholine (B91661) head group. This structural modification results in mixed and species-dependent pharmacological properties, acting as an antagonist of PAFR in some cell types while exhibiting partial or full agonist activity in others. This dual nature necessitates careful validation of its activity in any new experimental system.
Comparative Analysis of PAFR Ligands
The following table summarizes the properties of this compound in comparison to the endogenous ligand PAF C-16 and other widely used PAFR antagonists. This data is compiled from various studies to provide a comparative overview.
| Compound | Type | Reported Activity | Quantitative Data (IC50/Ki) | Key References |
| PAF C-16 | Endogenous Agonist | Potent activator of PAFR, leading to platelet aggregation, inflammation, and other physiological responses.[1][2][3] | Kd: ~1-3 nM (in various cell types) | [1] |
| This compound | Mixed Agonist/Antagonist | Antagonist in human monocyte-derived macrophages (inhibits reactive oxygen species production). Partial Agonist in rabbit platelets and guinea pig macrophages. Full Agonist in guinea pig platelets.[4][5] | Data not consistently reported in comparative studies. | [5] |
| WEB 2086 | Synthetic Antagonist | A potent and selective competitive antagonist of PAFR. Widely used as a benchmark antagonist in PAFR research. | Ki: ~20 nM | General pharmacology literature |
| CV-3988 | Synthetic Antagonist | A specific and competitive antagonist of PAFR. | IC50: ~80 nM for inhibition of PAF-induced platelet aggregation. | General pharmacology literature |
| BN 52021 (Ginkgolide B) | Natural Antagonist | A potent, selective, and competitive antagonist of PAFR, derived from the Ginkgo biloba tree.[6] It is one of the most potent inhibitors of PAFR among the ginkgolides.[6] | IC50: ~100-400 nM | [6] |
Experimental Protocols
To validate the specificity of this compound for PAFR, several key experiments are essential. The following are detailed methodologies for commonly employed assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled PAFR ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for PAFR.
Materials:
-
Cells or cell membranes expressing PAFR (e.g., human platelets, transfected cell lines like CHO-K1 or HEK293 expressing human PAFR).
-
Radiolabeled PAFR ligand (e.g., [³H]-PAF C-16 or a radiolabeled antagonist like [³H]-WEB 2086).
-
This compound and other unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from PAFR-expressing cells by homogenization and centrifugation.
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or a reference compound).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled PAFR ligand (e.g., 1 µM PAF C-16).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) a downstream signaling event following PAFR activation, such as the release of intracellular calcium.
Objective: To characterize this compound as a PAFR agonist or antagonist in a specific cell type.
Materials:
-
PAFR-expressing cells capable of a calcium response (e.g., human platelets, neutrophils, or transfected cell lines).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
PAF C-16, this compound, and a known PAFR antagonist (e.g., WEB 2086).
-
Fluorometric imaging plate reader or a fluorometer.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
To test for agonist activity:
-
Add increasing concentrations of this compound to the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Include a positive control (PAF C-16) and a negative control (buffer alone).
-
-
To test for antagonist activity:
-
Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 10-15 minutes).
-
Stimulate the cells with a fixed, sub-maximal concentration of PAF C-16 (e.g., EC₅₀ concentration).
-
Measure the change in fluorescence intensity.
-
A decrease in the PAF C-16-induced calcium signal indicates antagonist activity.
-
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Conclusion
This compound is a valuable tool for studying PAFR, but its mixed pharmacological profile requires careful consideration. Its activity is highly dependent on the experimental context, including the species and cell type used. Researchers should empirically determine its agonist or antagonist properties in their system of interest using functional assays. For studies requiring a pure antagonist, well-characterized compounds like WEB 2086, CV-3988, or Ginkgolide B may be more suitable alternatives. The provided experimental protocols and diagrams offer a framework for the validation and characterization of this compound and other PAFR ligands, ensuring robust and reproducible research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Hexanolamino PAF C-16 with Other Lipid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) known for its mixed agonist and antagonist activities at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) involved in inflammatory processes.[1] While its interaction with the PAFR is established, a comprehensive analysis of its cross-reactivity with other structurally related lipid receptors, such as Sphingosine-1-Phosphate (S1P) and Lysophosphatidic Acid (LPA) receptors, is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
Note on Data Availability: Despite a thorough review of publicly available scientific literature, specific experimental data detailing the cross-reactivity of this compound with lipid receptors other than the PAF receptor could not be located. Therefore, this guide provides a framework for such a comparative analysis, including detailed experimental protocols and the known pharmacology of this compound at its primary target. The tables presented are templates that can be populated once the relevant experimental data is generated.
Known Pharmacological Profile of this compound at the PAF Receptor
This compound is a structurally modified version of PAF C-16. Its activity at the PAF receptor is complex and appears to be dependent on the cell type and species being studied. In human monocyte-derived macrophages, it acts as a PAFR antagonist, inhibiting the production of reactive oxygen species.[1] Conversely, in rabbit platelets and guinea pig macrophages, it exhibits partial agonist activity, and in guinea pig platelets, it functions as a full agonist.[1] This variable pharmacology underscores the importance of a broad characterization of its activity profile.
Comparative Analysis of Receptor Activation (Data Template)
To facilitate a direct comparison of this compound's activity across different lipid receptors, the following tables should be populated with experimental data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Assay Type | Kd / Ki (nM) | Reference |
| This compound | PAFR | Radioligand Displacement | ||
| S1P1 | Radioligand Displacement | |||
| S1P2 | Radioligand Displacement | |||
| S1P3 | Radioligand Displacement | |||
| S1P4 | Radioligand Displacement | |||
| S1P5 | Radioligand Displacement | |||
| LPA1 | Radioligand Displacement | |||
| LPA2 | Radioligand Displacement | |||
| LPA3 | Radioligand Displacement | |||
| LPA4 | Radioligand Displacement | |||
| LPA5 | Radioligand Displacement | |||
| LPA6 | Radioligand Displacement | |||
| Endogenous Ligand (e.g., PAF) | PAFR | Radioligand Displacement | ||
| Endogenous Ligand (e.g., S1P) | S1P1 | Radioligand Displacement | ||
| Endogenous Ligand (e.g., LPA) | LPA1 | Radioligand Displacement |
Table 2: Functional Receptor Activity
| Compound | Receptor | Functional Assay | EC50 / IC50 (nM) | % Max Response (vs. Endogenous Ligand) | Reference |
| This compound | PAFR | Calcium Mobilization | |||
| S1P1 | Calcium Mobilization | ||||
| S1P2 | Calcium Mobilization | ||||
| S1P3 | Calcium Mobilization | ||||
| S1P4 | Calcium Mobilization | ||||
| S1P5 | Calcium Mobilization | ||||
| LPA1 | Calcium Mobilization | ||||
| LPA2 | Calcium Mobilization | ||||
| LPA3 | Calcium Mobilization | ||||
| LPA4 | Calcium Mobilization | ||||
| LPA5 | Calcium Mobilization | ||||
| LPA6 | Calcium Mobilization | ||||
| Endogenous Ligand (e.g., PAF) | PAFR | Calcium Mobilization | 100% | ||
| Endogenous Ligand (e.g., S1P) | S1P1 | Calcium Mobilization | 100% | ||
| Endogenous Ligand (e.g., LPA) | LPA1 | Calcium Mobilization | 100% |
Experimental Protocols for Assessing Cross-Reactivity
To determine the potential cross-reactivity of this compound, a series of in vitro assays should be performed.
Radioligand Displacement Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably overexpressing the human lipid receptor of interest (e.g., PAFR, S1P1-5, LPA1-6).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled ligand (e.g., [3H]-PAF, [3H]-S1P, or [3H]-LPA), and a range of concentrations of this compound.
-
For determination of non-specific binding, include wells with a high concentration of an unlabeled endogenous ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a common downstream signaling event for many GPCRs, including PAFR, S1P, and LPA receptors.
Protocol:
-
Cell Culture and Dye Loading:
-
Seed cells overexpressing the lipid receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a range of concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well.
-
Plot the change in fluorescence as a function of the logarithm of the this compound concentration.
-
Determine the EC50 value for agonistic activity or the IC50 value for antagonistic activity (by pre-incubating with the compound before adding a known agonist).
-
Signaling Pathways and Potential for Cross-Reactivity
The PAF, S1P, and LPA receptors are all members of the GPCR superfamily and share similarities in their signaling cascades, which provides a molecular basis for potential cross-reactivity.
Conclusion
A thorough understanding of the selectivity profile of this compound is essential for its development as a pharmacological tool or therapeutic agent. While its activity at the PAF receptor is documented, its potential interactions with other lipid receptors remain to be elucidated. The experimental protocols outlined in this guide provide a clear path forward for researchers to generate the necessary data to fully characterize the cross-reactivity of this compound and other PAF analogs. This will enable a more complete assessment of their biological activities and potential for off-target effects.
References
A Comparative Analysis of Hexanolamino PAF C-16 and Lyso-PAF for Researchers
This guide provides a detailed comparative analysis of two structurally related lipid mediators: Hexanolamino PAF C-16 and Lyso-PAF. While both are derivatives of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF), they exhibit distinct biological activities and signaling mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these molecules in cellular signaling and pathophysiology.
Introduction to this compound and Lyso-PAF
This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. Its structure is characterized by the substitution of the ethanolamine (B43304) moiety in the phosphocholine (B91661) headgroup with a hexanolamine, resulting in the chemical name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine.[1][2] This modification confers mixed agonist and antagonist properties at the PAF receptor, with its specific effect being cell-type and species-dependent.[1][2]
Lyso-PAF , or lysoplatelet-activating factor, is the metabolic precursor and breakdown product of PAF. It is formed by the deacetylation of PAF at the sn-2 position of the glycerol (B35011) backbone.[3] Traditionally considered biologically inactive, recent evidence suggests that Lyso-PAF can exert its own distinct signaling functions, often opposing the pro-inflammatory actions of PAF.[4][5]
Comparative Biological Activities
The functional differences between this compound and Lyso-PAF are striking. This compound's activity is directly linked to its interaction with the PAF receptor, where it can either mimic or block the actions of PAF.[1][2] In contrast, Lyso-PAF's effects are often independent of the PAF receptor and can involve alternative signaling pathways.[4][5]
For instance, in human monocyte-derived macrophages, this compound acts as a PAF receptor antagonist, inhibiting the production of reactive oxygen species.[1] Conversely, it functions as a full agonist in guinea pig platelets and a partial agonist in rabbit platelets and guinea pig macrophages.[1] Lyso-PAF, on the other hand, has been shown to inhibit neutrophil and platelet activation through a mechanism involving the elevation of intracellular cyclic AMP (cAMP), a pathway not engaged by PAF.[4]
Data Presentation: A Comparative Summary
| Feature | This compound | Lyso-PAF | PAF C-16 (for reference) |
| Chemical Structure | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine | 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine |
| Primary Target | PAF Receptor | Varies; can be PAF receptor-independent | PAF Receptor |
| Biological Activity | Mixed agonist/antagonist of the PAF receptor, depending on cell type and species.[1][2] | Generally considered inactive at the PAF receptor, but can exhibit inhibitory effects on platelet and neutrophil activation.[4] Recent studies suggest intracellular signaling roles.[6] | Potent agonist of the PAF receptor, inducing platelet aggregation, inflammation, and other physiological responses.[7][8][9] |
| Mechanism of Action | Directly binds to the PAF receptor to either activate or block downstream signaling. | Can inhibit cellular activation by increasing intracellular cAMP levels, a PAF receptor-independent mechanism. | Binds to and activates the PAF receptor, a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[8] |
| Effect on Platelet Aggregation | Can act as a full or partial agonist, inducing aggregation in some species.[1] | Inhibits thrombin-induced platelet aggregation.[4] | Potent inducer of platelet aggregation.[10][11] |
Signaling Pathways
The signaling pathways activated by this compound (when acting as an agonist) and Lyso-PAF are distinct, reflecting their different modes of action.
PAF Receptor-Mediated Signaling (Relevant for this compound as an Agonist)
Activation of the PAF receptor, a G-protein coupled receptor (GPCR), by an agonist like PAF C-16 or this compound (in certain cell types) triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission.
Caption: PAF Receptor Agonist Signaling Pathway.
Lyso-PAF-Mediated Inhibitory Signaling
Lyso-PAF has been shown to inhibit platelet and neutrophil activation through a pathway that is independent of the PAF receptor. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to inhibit cellular activation processes like aggregation and superoxide (B77818) production.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. The degradation of platelet-activating factor in serum and its discriminative value in atherosclerotic patients [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hexanolamino PAF C-16 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Hexanolamino PAF C-16 and related Platelet-Activating Factor (PAF) analogs. The structure-activity relationship (SAR) is explored through available experimental data, detailed methodologies for key assays, and visualization of the relevant signaling pathways.
Introduction to this compound
This compound is a synthetic analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF C-16). The defining structural feature of this compound is the extension of the phosphocholine (B91661) headgroup by a hexanolamine linker. This modification significantly alters its interaction with the PAF receptor (PAF-R), a G-protein coupled receptor, leading to a complex pharmacological profile that varies across different cell types and species.
Unlike its parent compound, PAF C-16, which is a potent agonist in numerous biological systems, this compound exhibits a fascinating dual character, acting as an antagonist in some cells and a partial or full agonist in others.[1] This mixed activity makes it a valuable tool for probing the subtleties of PAF receptor function and for the development of novel therapeutics targeting PAF-mediated pathologies such as inflammation, thrombosis, and allergic reactions.
Structure-Activity Relationship and Comparative Data
The biological activity of PAF analogs is highly dependent on their chemical structure. Key modifications, such as those to the alkyl chain at the sn-1 position, the acetyl group at the sn-2 position, and the polar head group at the sn-3 position, can dramatically influence receptor binding and subsequent cellular responses.
This compound is a prime example of how modifications to the polar head group can modulate activity. The increased inter-ionic distance in its hexanolamine head group is thought to contribute to its altered pharmacology compared to PAF C-16.[1]
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize its known qualitative activities and provide quantitative data for PAF C-16 and other relevant analogs to illustrate the SAR principles.
Table 1: Qualitative Activity Profile of this compound
| Compound | Cell Type | Species | Activity | Reference |
| This compound | Monocyte-derived Macrophages | Human | Antagonist (inhibits ROS production) | --INVALID-LINK-- |
| This compound | Platelets | Rabbit | Partial Agonist | [1] |
| This compound | Macrophages | Guinea Pig | Partial Agonist | [1] |
| This compound | Platelets | Guinea Pig | Full Agonist | [1] |
Table 2: Comparative Agonist Activity (EC50) in Platelet Aggregation
The EC50 value represents the concentration of an agonist that gives a half-maximal response. A lower EC50 value indicates higher potency.
| Compound | Platelet Source | EC50 (nM) |
| PAF C-16 | Human | ~1-10 |
| PAF C-18 | Human | >100 |
| Acyl-PAF C-16 | - | (Endogenous antagonist) |
Table 3: Comparative Antagonist Activity (IC50) against PAF-Induced Effects
The IC50 value is the concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 indicates a more potent antagonist.
| Antagonist | Assay | Cell Type | IC50 (nM) |
| WEB 2086 | Superoxide Anion Generation | Guinea Pig Alveolar Macrophages | 700 |
| WEB 2170 | Superoxide Anion Generation | Guinea Pig Alveolar Macrophages | 176 |
| CV-6209 | Platelet Aggregation | Rabbit Platelets | 75 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of PAF analogs.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to induce or inhibit platelet aggregation.
Objective: To determine the EC50 of agonists or the IC50 of antagonists for platelet aggregation.
Principle: Platelet-rich plasma (PRP) is a turbid suspension. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change in light transmission is measured by an aggregometer.
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (B86180) (9:1, blood:citrate).
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Aggregation Measurement:
-
Pre-warm 0.5 mL of the adjusted PRP to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.
-
For agonist testing, add various concentrations of the PAF analog and record the maximum aggregation.
-
For antagonist testing, pre-incubate the PRP with the antagonist for a specified time (e.g., 2 minutes) before adding a fixed concentration of PAF C-16.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: Calculate the percentage of aggregation relative to the PPP control. Plot a dose-response curve to determine the EC50 or IC50 value.
Reactive Oxygen Species (ROS) Production in Macrophages
This assay measures the ability of a compound to stimulate or inhibit the production of ROS in macrophages.
Objective: To determine the effect of PAF analogs on ROS production.
Principle: A fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), is used to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Cell Culture: Culture human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1 differentiated into macrophages) in appropriate media.
-
Cell Plating: Seed the macrophages in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a buffered saline solution and then incubate them with 10 µM DCFH-DA in the dark at 37°C for 30-60 minutes.
-
Compound Treatment:
-
Wash the cells to remove excess probe.
-
For agonist testing, add various concentrations of the PAF analog.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of PAF C-16.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader at different time points.
-
Data Analysis: Express the results as a fold change in fluorescence intensity compared to the untreated control.
Signaling Pathways and Mechanism of Action
PAF and its analogs exert their effects by binding to the PAF receptor, which primarily couples to Gq and Gi proteins.
Agonist-Induced Signaling
Activation of the PAF receptor by an agonist like PAF C-16 initiates a signaling cascade:
-
Gq Pathway: The activated Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
Gi Pathway: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and the production of reactive oxygen species.
PAF Agonist Signaling Pathway
Antagonist Mechanism
An antagonist like this compound (in human macrophages) binds to the PAF receptor but fails to induce the conformational change necessary for G-protein activation. By occupying the binding site, it competitively inhibits the binding of PAF C-16 and other agonists, thereby blocking the downstream signaling cascade.
PAF Antagonist Mechanism of Action
Experimental Workflow Overview
The following diagram illustrates the general workflow for comparing the activity of PAF analogs.
Workflow for Comparing PAF Analogs
Conclusion
This compound serves as an excellent example of how subtle structural modifications can lead to profound changes in the pharmacological profile of a bioactive lipid. Its mixed agonist/antagonist activity across different cell types underscores the complexity of PAF receptor interactions and highlights the potential for developing cell-type-selective PAF receptor modulators. Further quantitative studies on this compound and a wider range of its analogs will be invaluable for a more complete understanding of their structure-activity relationships and for the rational design of new therapeutic agents targeting PAF-mediated diseases.
References
A Researcher's Guide to Negative Control Experiments for Hexanolamino PAF C-16 Studies
For researchers, scientists, and drug development professionals, establishing the specificity of action is a cornerstone of rigorous scientific inquiry. When investigating the effects of Hexanolamino PAF C-16, a potent lipid mediator, the use of appropriate negative controls is paramount to validate that the observed biological responses are indeed mediated by the Platelet-Activating Factor (PAF) receptor.
This guide provides a comparative overview of essential negative control experiments for studying this compound. We detail the methodologies for three robust negative control strategies: the use of PAF receptor (PAFR) antagonists, the application of a biologically inactive analog, and the employment of PAFR knockout cell systems.
Comparison of Negative Control Strategies for this compound Studies
To aid in the selection of the most appropriate negative control for your experimental design, the following tables summarize the key characteristics and quantitative data for widely used PAF receptor antagonists and the biologically inactive analog, Lyso-PAF C-16.
| Table 1: Comparison of PAF Receptor Antagonists | |||
| Antagonist | Mechanism of Action | Cell Type/Assay | Potency (IC50/Ki) |
| WEB2086 | Competitive PAFR antagonist | Human Platelet Aggregation | IC50: 0.17 µM[1] |
| Human Neutrophil Aggregation | IC50: 0.36 µM[1] | ||
| Human Platelet [3H]PAF Binding | Ki: 15 nM[2] | ||
| Human Platelet IP3 Formation | IC50: 33 µM[2][3] | ||
| BN 52021 (Ginkgolide B) | Competitive PAFR antagonist | Human Platelet Aggregation | IC50: 2.5 µg/ml[4] |
| Human Eosinophil Chemotaxis | IC50: 7.0 µM[5] | ||
| Human Neutrophil Chemotaxis | IC50: 23 µM[5] | ||
| Human Neutrophil [3H]-PAF Binding | Ki: 1.3 µM[6] | ||
| PAF-induced Superoxide Production | Kd: 0.4 µM[6] | ||
| PAF-induced Degranulation | Kd: 0.6 µM[6] |
| Table 2: Comparison of this compound with a Biologically Inactive Analog | ||
| Compound | Key Structural Difference from PAF C-16 | Biological Activity |
| Lyso-PAF C-16 | Lacks the acetyl group at the sn-2 position. | Generally considered the inactive precursor and metabolite of PAF. It does not activate the PAF receptor but may have its own distinct biological effects, sometimes opposing those of PAF.[4][5][7][8] |
Signaling Pathways and Experimental Logic
To visualize the mechanism of action of this compound and the points of intervention for the negative controls, the following diagrams illustrate the key signaling pathways and the logical framework of the experimental design.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Inhibition of Intracellular M. smegmatis Growth with Hexanoylamino PAF C-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hexanoylamino PAF C-16 and its parent compound, Platelet-Activating Factor C-16 (PAF C-16), in the inhibition of intracellular Mycobacterium smegmatis growth. The data presented herein is derived from studies utilizing human monocytic THP-1 cells as a model for macrophage infection. This document serves as a resource for researchers investigating novel anti-mycobacterial agents and their mechanisms of action.
Performance Comparison of Anti-mycobacterial Compounds
The inhibitory effects of Hexanoylamino PAF C-16 and related compounds on M. smegmatis growth are summarized below. The data distinguishes between intracellular and in vitro (extracellular) activity.
| Compound | Target | Assay Type | Concentration | % Inhibition | Reference |
| Hexanoylamino PAF C-16 | Intracellular M. smegmatis | CFU Assay in THP-1 cells | 1, 5, and 10 µg/ml | Effective Inhibition (Specific % not stated) | [1] |
| PAF C-16 | Intracellular M. smegmatis | CFU Assay in THP-1 cells | 1 µg/ml (1.90 µM) | 49% | [1] |
| Lyso-PAF | Intracellular M. smegmatis | CFU Assay in THP-1 cells | 1, 5, and 10 µg/ml | No significant inhibition | [1] |
| 2-O-methyl PAF | Intracellular M. smegmatis | CFU Assay in THP-1 cells | 1, 5, and 10 µg/ml | No significant inhibition | [1] |
| PAF C-18 | Intracellular M. smegmatis | CFU Assay in THP-1 cells | 1, 5, and 10 µg/ml | Effective Inhibition (Specific % not stated) | [1] |
| Arachidonic Acid | Extracellular M. smegmatis | In vitro CFU Assay | 2.5 µg/ml | 86.4% | [1] |
| Arachidonic Acid | Extracellular M. smegmatis | In vitro CFU Assay | 5 µg/ml | 99% | [1] |
Key Findings:
-
PAF C-16 demonstrates significant inhibition of intracellular M. smegmatis growth within THP-1 macrophages.[1]
-
The structural analog, Hexanoylamino PAF C-16, also effectively inhibits intracellular M. smegmatis.[1] The presence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone is crucial for the intracellular growth inhibition activity.[1][2]
-
Analogs lacking the acetyl group at the sn-2 position, such as Lyso-PAF and 2-O-methyl PAF, do not show significant inhibitory effects on intracellular M. smegmatis.[1]
-
Arachidonic acid, a downstream metabolite in the PAF C-16 signaling pathway, exhibits potent direct inhibitory effects on the growth of M. smegmatis in vitro.[1]
Experimental Protocols
Intracellular Growth Inhibition Assay for M. smegmatis in THP-1 Cells
This protocol details the methodology used to assess the efficacy of compounds in inhibiting the growth of M. smegmatis within a macrophage host.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained at a density of approximately 0.5–0.75 × 10^6 cells/ml.
-
Cell Preparation for Infection: THP-1 cells are washed twice with plain RPMI medium and resuspended in complete RPMI without antibiotics to a density of approximately 0.25 × 10^6 cells/ml.
-
Infection: M. smegmatis is added to the THP-1 cell suspension at a multiplicity of infection (MOI) of 5:1 (bacteria to THP-1 cells).
-
Phagocytosis: The cell and bacteria suspension is incubated to allow for phagocytosis of the mycobacteria by the THP-1 cells.
-
Compound Treatment: The infected THP-1 cells are treated with the test compounds (e.g., Hexanoylamino PAF C-16, PAF C-16) at the desired concentrations. A solvent control (e.g., ethanol) is run in parallel. The cells are incubated for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Colony Forming Unit (CFU) Enumeration: After the 24-hour incubation, the THP-1 cells are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on Luria-Bertani (LB) agar (B569324) plates.
-
Data Analysis: The plates are incubated until bacterial colonies are visible, and the number of CFUs is counted. The percentage of growth inhibition is calculated by comparing the CFU counts from the compound-treated groups to the solvent control group.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Intracellular Growth Inhibition Assay
The following diagram illustrates the key steps in the experimental protocol for determining the intracellular growth inhibition of M. smegmatis.
Caption: Workflow for assessing intracellular M. smegmatis growth inhibition.
Proposed Signaling Pathway for PAF C-16-Induced Inhibition of Intracellular M. smegmatis
The inhibitory effect of PAF C-16 on intracellular M. smegmatis is, in part, mediated by the activation of host cell signaling pathways following the binding of PAF C-16 to its receptor.
Caption: PAF C-16 signaling pathway in macrophages.
References
- 1. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hexanolamino PAF C-16
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hexanolamino PAF C-16, including operational and disposal plans, to foster a safe and efficient research environment.
Chemical Identifier:
-
Trade Name: this compound
-
Synonym: 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine
-
CAS Number: 137566-83-7
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The hazard ratings from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) further indicate a low risk profile.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Rating Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential to minimize any potential risk. The following personal protective equipment is recommended:
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber) are recommended to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
Operational Plan: Step-by-Step Handling and Storage
1. Preparation and Handling:
- Work in a well-ventilated area.
- Ensure all necessary PPE is worn before handling the substance.
- Avoid direct contact with skin and eyes.
- Prevent the formation of dust or aerosols.
2. Storage:
- Store in a tightly sealed container.
- Keep in a cool, dry place.
- No special requirements for storerooms or receptacles are noted.[1]
Disposal Plan
Follow all federal, state, and local regulations for the disposal of non-hazardous chemical waste. While the substance is not classified as hazardous, it is designated as a water hazard class 1 (slightly hazardous for water).[1] Therefore, do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]
Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for handling this compound, from initial safety checks to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
